Vegfr-2-IN-20
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C20H20N4O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24-19(26)16-6-4-5-7-17(16)22-20(24)28-12-18(25)21-15-10-8-14(9-11-15)13(2)23-27/h4-11,27H,3,12H2,1-2H3,(H,21,25)/b23-13+ |
InChIキー |
WORLRVQQJCNIKI-YDZHTSKRSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of VEGFR-2 Inhibitors
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2][3] This process is crucial for tumor growth, providing tumors with the necessary nutrients and oxygen to expand and metastasize.[2][4][5] Consequently, VEGFR-2 has emerged as a critical target for anticancer therapies. While a specific compound denoted as "Vegfr-2-IN-20" is not described in the available scientific literature, this guide will provide a comprehensive overview of the mechanism of action of VEGFR-2 inhibitors, utilizing data from well-characterized molecules to illustrate the core principles of targeting this pathway.
The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[1] The binding of its primary ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6][7] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that regulate endothelial cell proliferation, migration, survival, and vascular permeability.[3][6][7][8]
Key downstream signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-MAPK Pathway: Phospholipase C gamma (PLCγ) activation leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[9] DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-MAPK cascade, ultimately promoting DNA synthesis and endothelial cell proliferation.[6][8]
-
The PI3K-Akt Pathway: Phosphoinositide 3-kinase (PI3K) activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which subsequently activates Akt (also known as Protein Kinase B).[6][10] The Akt pathway is a critical regulator of endothelial cell survival by inhibiting apoptosis.[6][8][10]
-
eNOS Activation: VEGFR-2 signaling increases the production of nitric oxide (NO) through the activation of endothelial nitric oxide synthase (eNOS), which contributes to vasodilation and vascular permeability.[9][10]
Below is a diagram illustrating the VEGFR-2 signaling cascade.
Mechanism of Action of VEGFR-2 Inhibitors
VEGFR-2 inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Monoclonal Antibodies: These are large biological molecules that target the extracellular domain of VEGFR-2. By binding to the receptor, they can block the binding of VEGF-A, thereby preventing receptor activation.[5] Ramucirumab is a clinical example of a monoclonal antibody that targets VEGFR-2.[5][9]
-
Tyrosine Kinase Inhibitors (TKIs): These are small molecules that typically target the intracellular ATP-binding site of the VEGFR-2 kinase domain.[2] By competing with ATP, they prevent the autophosphorylation of the receptor, thus blocking all downstream signaling.[2] Many TKIs are multi-targeted, inhibiting other tyrosine kinases in addition to VEGFR-2. Examples include Sorafenib, Sunitinib, and Axitinib.[2][3]
The diagram below illustrates the points of intervention for these inhibitor classes.
Quantitative Data for VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the VEGFR-2 activity. The following table summarizes the IC50 values for several well-known VEGFR-2 inhibitors.
| Inhibitor | Type | VEGFR-2 IC50 (nM) | Other Key Targets |
| Sorafenib | TKI | 3.12 | VEGFR-1, -3, PDGFRβ, c-Kit, FLT3, RET |
| Sunitinib | TKI | - | VEGFR-1, -3, PDGFRα/β, c-Kit, FLT3, RET |
| Axitinib | TKI | - | VEGFR-1, -3, PDGFR, c-Kit |
| Lenvatinib | TKI | - | VEGFR-1, -3, FGFR1-4, PDGFRα, RET, Kit |
| Ramucirumab | mAb | 0.8 - 1.0 | VEGFR-2 |
| Fruquintinib | TKI | 35 | VEGFR-1, -3 |
Note: Specific IC50 values can vary depending on the assay conditions. Data for some inhibitors is presented in ranges or not specified in the provided search results.
Experimental Protocols for Characterizing VEGFR-2 Inhibitors
Several key experiments are employed to characterize the mechanism and efficacy of VEGFR-2 inhibitors.
1. In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a substrate peptide and ATP in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence, or luminescence.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell-Based Receptor Phosphorylation Assay
-
Objective: To assess the ability of an inhibitor to block VEGF-A-induced VEGFR-2 phosphorylation in a cellular context.
-
Methodology:
-
Endothelial cells (e.g., HUVECs) or cells engineered to overexpress VEGFR-2 are cultured.[11]
-
Cells are serum-starved to reduce basal receptor activation.[11]
-
The cells are pre-incubated with the test inhibitor at various concentrations.[11]
-
The cells are then stimulated with VEGF-A for a short period.[11]
-
Cell lysates are prepared, and the level of phosphorylated VEGFR-2 is measured using techniques such as Western blotting or ELISA with a phospho-specific antibody.[11]
-
3. Endothelial Cell Proliferation Assay
-
Objective: To evaluate the effect of the inhibitor on VEGF-A-stimulated endothelial cell growth.
-
Methodology:
-
Endothelial cells are seeded in multi-well plates.
-
After attachment, the cells are treated with various concentrations of the inhibitor in the presence of VEGF-A.
-
The cells are incubated for a period of 24-72 hours.
-
Cell proliferation is quantified using assays such as MTT, XTT, or by direct cell counting.
-
4. Endothelial Cell Tube Formation Assay
-
Objective: To assess the inhibitor's effect on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Methodology:
-
A layer of extracellular matrix (e.g., Matrigel) is prepared in a multi-well plate.
-
Endothelial cells are seeded onto the matrix in the presence of the test inhibitor and a pro-angiogenic stimulus like VEGF-A.
-
The formation of tube-like structures is observed and quantified by microscopy after several hours of incubation.
-
The following diagram outlines a general workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
Inhibition of the VEGFR-2 signaling pathway is a clinically validated and effective strategy in oncology. While specific details for "this compound" are not available, the principles of its mechanism of action would likely involve the disruption of the signaling cascade described herein, either by blocking ligand binding or inhibiting the intracellular kinase activity. The characterization of such an inhibitor would follow a well-established pipeline of in vitro and cell-based assays to determine its potency and efficacy before advancing to in vivo models. The continued development of novel and more selective VEGFR-2 inhibitors remains a key focus in the quest for more effective cancer therapies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorbyt.com [biorbyt.com]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Vegfr-2-IN-20 Signal Transduction Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. The development of small molecule inhibitors targeting the VEGFR-2 signaling cascade is a cornerstone of modern oncology drug discovery. This technical guide focuses on Vegfr-2-IN-20, a potent quinazolin-4(3H)-one based inhibitor of VEGFR-2. This document provides a comprehensive overview of its mechanism of action, the intricate signal transduction pathways it modulates, and detailed experimental protocols for its evaluation.
This compound, also referred to as compound 18d in the scientific literature, demonstrates significant inhibitory activity against VEGFR-2 and cytotoxic effects against various cancer cell lines. Understanding its molecular interactions and cellular effects is crucial for its further development and application in cancer therapy.
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic kinase domain of VEGFR-2. By occupying this site, it prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor upon ligand (VEGF) binding. This blockade of phosphorylation is the critical first step in halting the downstream signaling cascades that are normally initiated by VEGFR-2 activation. The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and survival, key processes in angiogenesis.
The VEGFR-2 Signal Transduction Pathway and Inhibition by this compound
The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues in the intracellular domain. This autophosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. This compound, by inhibiting this initial phosphorylation step, effectively blocks these signaling cascades.
Key Downstream Pathways Affected:
-
PLCγ-PKC-Raf-MEK-ERK Pathway: Activation of this pathway is a primary driver of endothelial cell proliferation and migration.[1][2] this compound's inhibition of VEGFR-2 phosphorylation prevents the recruitment and activation of Phospholipase C gamma (PLCγ), thereby blocking this entire cascade.
-
PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and permeability.[1][2] this compound's action prevents the activation of Phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt, leading to the promotion of apoptosis in endothelial cells.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the available data, providing a clear comparison of its activity.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound (compound 18d) | VEGFR-2 | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 |
Data sourced from Eissa et al. (2020)
Table 2: In Vitro Cytotoxic Activity against Human Cancer Cell Lines
| Compound | HepG-2 (Liver) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| This compound (compound 18d) | 1.84 ± 0.09 | 2.87 ± 0.14 | 2.11 ± 0.11 |
| Doxorubicin (Reference) | 0.81 ± 0.04 | 0.46 ± 0.02 | 0.53 ± 0.03 |
| Sorafenib (Reference) | 2.17 ± 0.11 | 3.51 ± 0.18 | 2.94 ± 0.15 |
Data sourced from Eissa et al. (2020)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and similar quinazolin-4(3H)-one based VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate kinase assay buffer. The final DMSO concentration should typically not exceed 1%. Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.
-
Inhibitor and Enzyme Incubation: Add the diluted test compound and the recombinant VEGFR-2 kinase to the wells of a 96-well plate. Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Reaction Incubation: Incubate the plate at 30°C for a specified duration (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced (which is inversely proportional to the kinase activity) using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting the produced ADP back to ATP to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HepG-2, MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Western Blot Analysis of VEGFR-2 Phosphorylation
This technique is used to assess the inhibition of VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) or cancer cells expressing VEGFR-2. Serum-starve the cells and then pre-treat with various concentrations of this compound for a specified time.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the p-VEGFR-2 signal.
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-VEGFR-2 in treated versus untreated cells.
Conclusion
This compound represents a promising lead compound in the development of novel anti-angiogenic cancer therapies. Its potent inhibition of the VEGFR-2 kinase and subsequent downstream signaling pathways, coupled with its cytotoxic effects on various cancer cell lines, underscores its therapeutic potential. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals engaged in the preclinical evaluation and advancement of this compound and similar quinazolin-4(3H)-one based VEGFR-2 inhibitors. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic utility of this compound.
References
Characterizing Novel Kinase Inhibitors: A Technical Guide Focused on VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel cancer therapies. The inhibition of VEGFR-2 can disrupt tumor blood supply, thereby impeding tumor growth and metastasis. While a multitude of VEGFR-2 inhibitors have been developed, a thorough characterization of new chemical entities is paramount. This guide provides a comprehensive overview of the essential methodologies for evaluating the binding affinity of novel inhibitors, such as Vegfr-2-IN-20, to VEGFR-2.
Note on this compound: Publicly available scientific literature from the conducted searches does not provide specific quantitative binding affinity data (e.g., IC50, Kd) or detailed experimental protocols for the compound identified as "this compound". Therefore, this guide will present a generalized framework and representative data for the characterization of a novel VEGFR-2 inhibitor.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2][3][4] Understanding this pathway is essential for contextualizing the mechanism of action of VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Cascade
Quantitative Analysis of Inhibitor Binding Affinity
The binding affinity of a novel inhibitor to its target kinase is a critical parameter for its preclinical evaluation. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table presents representative IC50 values for known VEGFR-2 inhibitors to illustrate how data for a compound like this compound would be displayed.
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Sorafenib | 90 | [5] |
| Sunitinib | 80 | [5] |
| ZM 323881 | <2 | [6] |
| SU5402 | 20 | [6] |
| This compound | Data not available |
Experimental Protocols for Determining Binding Affinity
A variety of in vitro assays can be employed to determine the binding affinity of a novel compound to VEGFR-2. A commonly used method is the kinase activity assay.
VEGFR-2 Kinase Assay (General Protocol)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test inhibitor in kinase buffer.
-
Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and the substrate.
-
Reaction Setup:
-
Add the test inhibitor dilutions to the wells of a 96-well plate.
-
Include positive control wells (enzyme, no inhibitor) and blank wells (no enzyme).
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the appropriate wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Incubate as required by the detection reagent.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: VEGFR-2 Kinase Assay Workflow
Conclusion
The systematic evaluation of the binding affinity and inhibitory activity of novel compounds against VEGFR-2 is a cornerstone of modern anti-angiogenic drug discovery. While specific data for this compound remains elusive in the public domain, the methodologies and frameworks presented in this guide provide a robust template for the characterization of this and other potential VEGFR-2 inhibitors. Rigorous and standardized experimental protocols are essential for generating reliable data to inform the progression of promising candidates through the drug development pipeline.
References
- 1. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and biological evaluation of VEGFR-2/HDAC dual inhibitors as multitargeted antitumor agents based on fruquintinib and vorinostat - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Vegfr-2-IN-20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and relevant experimental protocols for the potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-20.
Core Chemical Structure
This compound, also identified as Compound 7, is a quinazolin-4(3H)-one derivative. Its chemical structure has been determined, and it is registered under the CAS Number 2404581-25-3.
Chemical Name: 2-(((4-((1E)-1-(hydroxyimino)ethyl)phenyl)carbamoyl)thio)-N-ethyl-4-oxo-4H-benzo[d][1][2]thiazine-3-carboxamide
Molecular Formula: C₂₀H₂₀N₄O₃S
SMILES: CCN1C(C2=CC=CC=C2N=C1SCC(NC3=CC=C(C=C3)/C(C)=N/O)=O)=O
Quantitative Biological Data
This compound has been evaluated for its inhibitory activity against VEGFR-2 and its anti-proliferative effects on various cancer cell lines. The following table summarizes the key quantitative data from these assessments.
| Target/Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| VEGFR-2 | 0.340 ± 0.04 | Sorafenib | 0.588 ± 0.06 |
| HepG-2 (Hepatocellular Carcinoma) | 3.74 ± 0.14 | Doxorubicin | 8.28 |
| Sorafenib | 7.31 | ||
| MCF-7 (Breast Cancer) | 5.00 ± 0.20 | Doxorubicin | 9.63 |
| Sorafenib | 9.40 | ||
| HCT-116 (Colorectal Carcinoma) | 6.77 ± 0.27 | Doxorubicin | 7.67 |
| Sorafenib | 7.21 |
Table 1: In vitro inhibitory activity of this compound (Compound 18d in the source publication) against VEGFR-2 and its cytotoxic effects on various cancer cell lines.[3][4]
Synthesis and Experimental Protocols
The synthesis of this compound and its analogs involves a multi-step process starting from quinazoline (B50416) derivatives. Below are the detailed experimental protocols for the synthesis and key biological assays.
The synthesis of the quinazolin-4(3H)-one scaffold, a core component of this compound, typically follows a series of reactions involving the modification of a precursor molecule. A representative workflow is outlined below.
References
- 1. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Vegfr-2-IN-20: A Technical Guide for Researchers
An In-depth Technical Guide on the Vascular Endothelial Growth Factor Receptor-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-20 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as cancer. By targeting VEGFR-2, this compound serves as a valuable tool for researchers studying angiogenesis and as a potential candidate for the development of anti-cancer therapeutics. This document provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
This compound, also referred to as "Compound 7" by some suppliers, is a small molecule inhibitor. Its specific physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2404581-25-3 | [1] |
| Molecular Formula | C₁₉H₁₈N₄O₃S | [1] |
| Molecular Weight | 396.46 g/mol | [1] |
| Appearance | Solid powder | N/A |
| SMILES | CCN1C(C2=CC=CC=C2N=C1SCC(NC3=CC=C(C=C3)/C(C)=N/O)=O)=O | [2] |
| Solubility | Soluble in DMSO | N/A |
Biological Activity
This compound is characterized as a potent inhibitor of VEGFR-2. While a specific IC₅₀ value from a peer-reviewed publication for this exact compound (CAS 2404581-25-3) is not publicly available, it is marketed as a potent inhibitor suitable for cancer research. The inhibition of VEGFR-2 kinase activity blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, all of which are crucial for angiogenesis.
Mechanism of Action: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase. Upon binding of its ligand, primarily VEGF-A, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream signaling pathways that ultimately regulate angiogenesis.
The primary signaling pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.
-
The PI3K-Akt Pathway: This pathway is essential for endothelial cell survival and permeability.
This compound, as a small molecule inhibitor, is presumed to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This binding prevents the phosphorylation of the receptor and subsequent activation of downstream signaling, thereby inhibiting angiogenesis.
Experimental Protocols
Detailed experimental protocols for this compound are not available in peer-reviewed literature. However, the following are generalized, standard protocols for evaluating the efficacy of a VEGFR-2 inhibitor.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay evaluates the effect of the compound on the proliferation of endothelial cells, which is a key process in angiogenesis.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
-
Procedure: a. Seed HUVECs in a 96-well plate and allow them to attach overnight. b. Starve the cells in a low-serum medium for several hours. c. Treat the cells with a serial dilution of this compound for a short period before stimulating with VEGF. d. Add VEGF to the wells to stimulate proliferation. e. Incubate for a period of 48-72 hours. f. Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Normalize the results to the VEGF-stimulated control and calculate the IC₅₀ value for the inhibition of cell proliferation.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the impact of the compound on the migratory capacity of endothelial cells.
Methodology:
-
Cell Line: HUVECs.
-
Procedure: a. Grow HUVECs to a confluent monolayer in a multi-well plate. b. Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip. c. Wash the wells to remove detached cells. d. Add fresh medium containing different concentrations of this compound and a stimulating factor like VEGF. e. Capture images of the scratch at time zero and at various time points thereafter (e.g., 12-24 hours).
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure. Compare the migration rate in treated cells to that of the control.
Conclusion
This compound is a valuable research tool for studying the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of anti-angiogenic therapeutic strategies. Its potency as a VEGFR-2 inhibitor makes it suitable for a range of in vitro and potentially in vivo studies. Researchers should, however, perform their own validation of its activity and properties using standardized experimental protocols similar to those described in this guide. Further investigation into its kinase selectivity profile and in vivo efficacy is warranted to fully characterize its potential as a drug development candidate.
References
A Technical Guide to a Representative VEGFR-2 Inhibitor: A Substituted 4-amino-2-thiopyrimidine
Disclaimer: The specific compound "Vegfr-2-IN-20" was not identifiable in publicly available scientific literature. Therefore, this guide provides a detailed overview of a representative and potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, a substituted 4-amino-2-thiopyrimidine derivative, based on published research in the field of medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[3] In cancer, pathological angiogenesis is a hallmark, supplying tumors with essential nutrients and oxygen, and facilitating metastasis.[3] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology.[3][4] This guide details the synthesis, biological evaluation, and mechanism of action of a representative class of potent VEGFR-2 inhibitors: substituted 4-amino-2-thiopyrimidines.[1][2]
Synthesis of a Representative 4-amino-2-thiopyrimidine VEGFR-2 Inhibitor
The synthesis of substituted 4-amino-2-thiopyrimidines generally involves a multi-step process, which is outlined below.
Experimental Protocol: Synthesis
A general procedure for the synthesis of 4-amino-2-thiopyrimidine derivatives is as follows:
-
Step 1: Synthesis of the pyrimidine (B1678525) core. This often involves the condensation of a β-ketoester with thiourea (B124793) in the presence of a base, such as sodium ethoxide in ethanol (B145695), to form the dihydropyrimidinone core.
-
Step 2: Chlorination. The hydroxyl group on the pyrimidine ring is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield a 4-chloro-2-thiopyrimidine intermediate.
-
Step 3: Nucleophilic substitution. The final step involves the nucleophilic substitution of the chlorine atom with a desired amine. This reaction is typically carried out in a solvent such as ethanol or isopropanol, often with the addition of a base like triethylamine (B128534) to scavenge the HCl byproduct. The reaction mixture is usually heated to reflux for several hours.
-
Purification. The final product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a 4-amino-2-thiopyrimidine inhibitor.
Biological Evaluation
The biological activity of the synthesized compounds is assessed through in vitro enzymatic and cell-based assays.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The inhibitory activity against the VEGFR-2 kinase domain is determined using a kinase assay kit.[5][6]
-
Plate Preparation: A 96-well plate is coated with a substrate for the VEGFR-2 kinase.
-
Compound Preparation: The test compounds are serially diluted to various concentrations in a suitable buffer.
-
Reaction Initiation: Recombinant human VEGFR-2 kinase enzyme is added to the wells, followed by the test compounds. The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: A detection reagent, often an antibody that specifically recognizes the phosphorylated substrate, conjugated to an enzyme (e.g., HRP), is added. Following another incubation and washing steps, a chemiluminescent or colorimetric substrate is added.
-
Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Experimental Protocol: Cell Proliferation (MTT) Assay
The anti-proliferative activity of the compounds is evaluated in cancer cell lines that overexpress VEGFR-2 using the MTT assay.[7][8][9]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[9]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.
Visualization of Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of a VEGFR-2 inhibitor.
Quantitative Data
The following table summarizes the biological activity data for a representative substituted 4-amino-2-thiopyrimidine inhibitor (Compound 9c from Abdel-Mohsen et al., 2019) and the reference drug Sorafenib.[1]
| Compound | VEGFR-2 IC₅₀ (µM) | BRAF-WT IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | T-47D IC₅₀ (µM) |
| Compound 9c | 0.17 | 0.15 | 13.02 | 2.18 |
| Sorafenib | 0.10 | - | - | - |
| Regorafenib | 0.005 | - | - | - |
MCF-7 and T-47D are human breast cancer cell lines.
VEGFR-2 Signaling Pathway and Inhibition
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[10][11] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][12]
Substituted 4-amino-2-thiopyrimidine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[1] This prevents the autophosphorylation of the receptor and blocks the downstream signaling cascades, thereby inhibiting angiogenesis.
Visualization of VEGFR-2 Signaling Pathway
References
- 1. Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. biocompare.com [biocompare.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
In Vitro Characterization of Vegfr-2-IN-20: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Vegfr-2-IN-20, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the limited publicly available data for this compound, this document leverages detailed information from a representative and highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002, to illustrate the standard methodologies and data presentation for a thorough in vitro evaluation. This compound, also identified as Compound 7, is a potent inhibitor of VEGFR and has potential applications in cancer research.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vitro activity of a representative selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002.[3][4] This data provides a benchmark for the expected potency and selectivity of a targeted VEGFR-2 inhibitor.
Table 1: Biochemical and Cellular Inhibitory Activity
| Compound | Assay Type | Target | IC50 / GI50 (nM) |
| CHMFL-VEGFR2-002 | Biochemical Kinase Assay | VEGFR-2 | 66 |
| CHMFL-VEGFR2-002 | Cell-Based Proliferation Assay | TEL-VEGFR2-BaF3 cells | 150 |
IC50: Half-maximal inhibitory concentration in a biochemical assay. GI50: Half-maximal growth inhibition in a cell-based assay.
Table 2: Kinase Selectivity Profile
| Kinase Target | GI50 (nM) |
| TEL-VEGFR2-BaF3 | 150 |
| TEL-PDGFRα-BaF3 | 620 |
| TEL-PDGFRβ-BaF3 | 618 |
| TEL-VEGFR1-BaF3 | >10,000 |
| TEL-VEGFR3-BaF3 | >10,000 |
| TEL-cKIT-BaF3 | >10,000 |
| TEL-FGFR1-BaF3 | >10,000 |
| TEL-FGFR3-BaF3 | >10,000 |
| TEL-ABL-BaF3 | >10,000 |
| BCR-DDR2-BaF3 | >10,000 |
| TEL-EPHA2-BaF3 | >10,000 |
Data from cellular proliferation assays using engineered BaF3 cell lines expressing various kinases.
Experimental Protocols
This section details the methodologies for key in vitro experiments to characterize a VEGFR-2 inhibitor.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compound (e.g., this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent.
-
Plot the kinase activity against the compound concentration to determine the IC50 value.
Cellular VEGFR-2 Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium
-
VEGF-A
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
-
Western blot or ELISA reagents
Procedure:
-
Culture HUVECs to sub-confluency and then serum-starve them.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with VEGF-A for a short period (e.g., 10 minutes).
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using Western blotting or ELISA.
-
Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of the inhibitor on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
HUVECs
-
Cell culture medium
-
VEGF-A
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the test compound in the presence of VEGF-A.
-
Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
Calculate the GI50 value from the dose-response curve.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the inhibitor on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Cell culture medium
-
Pipette tips or a cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Grow HUVECs to a confluent monolayer in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh medium containing different concentrations of the test compound.
-
Image the wound at the beginning of the experiment (0 hours) and after a specific time interval (e.g., 12-24 hours).
-
Measure the closure of the wound area to assess cell migration.
Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
Cell culture medium
-
Test compound
-
Microscope with imaging capabilities
Procedure:
-
Coat the wells of a 96-well plate with a basement membrane extract and allow it to solidify.
-
Seed HUVECs onto the gel in the presence of various concentrations of the test compound.
-
Incubate for a period that allows for the formation of tube-like structures (e.g., 6-18 hours).
-
Image the resulting networks using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Kinase Assay
Caption: Workflow for a biochemical VEGFR-2 kinase inhibition assay.
Experimental Workflow: Cell Proliferation (MTT) Assay
References
The Impact of VEGFR-2 Inhibition on Endothelial Cell Proliferation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition on the proliferation of endothelial cells. As a critical mediator of angiogenesis, the signaling pathway initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 is a key target in the development of anti-cancer and anti-angiogenic therapies.[1][2] The activation of VEGFR-2 triggers a cascade of intracellular events that ultimately drive the proliferation, migration, and survival of endothelial cells, which are essential processes for the formation of new blood vessels.[1][3][4]
This document will delve into the molecular mechanisms of VEGFR-2 signaling, the inhibitory action of targeted compounds, present quantitative data on the efficacy of a representative VEGFR-2 inhibitor, and provide detailed experimental protocols for assessing the anti-proliferative effects of such inhibitors in a laboratory setting. For the purpose of providing concrete data, this guide will use Cediranib (AZD2171), a potent VEGFR-2 inhibitor, as a representative example for the conceptual "Vegfr-2-IN-20". Cediranib is a highly potent inhibitor of VEGFR tyrosine kinases, with significant activity against KDR (VEGFR-2).[4]
Quantitative Data on VEGFR-2 Inhibition
The efficacy of a VEGFR-2 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following tables summarize the in vitro potency of Cediranib against VEGFR kinases and its effect on endothelial cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of Cediranib
| Target Kinase | IC50 (nM) |
| VEGFR-2 (KDR) | <1 |
| VEGFR-1 (Flt-1) | 5 |
| VEGFR-3 (Flt-4) | ≤3 |
| c-Kit | 2 |
| PDGFRβ | 5 |
Data sourced from studies on the enzymatic activity of recombinant tyrosine kinases.[4]
Table 2: Cellular Inhibitory Activity of Cediranib on Human Umbilical Vein Endothelial Cells (HUVECs)
| Biological Activity | Cell Line | IC50 (nM) |
| VEGF-stimulated KDR phosphorylation | HUVEC | 0.5 |
| VEGF-stimulated cell proliferation | HUVEC | 0.4 |
| SCF-stimulated c-Kit-dependent proliferation | NCI-H526 | 13 |
Data obtained from cellular assays measuring receptor phosphorylation and proliferation in response to growth factor stimulation.[4][5][6]
VEGFR-2 Signaling Pathway and Inhibition
Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways that collectively promote endothelial cell proliferation.[1][3]
One of the primary pathways for endothelial cell proliferation is the PLCγ-PKC-Raf-MEK-MAPK signaling cascade.[4] The phosphorylation of VEGFR-2 at tyrosine residue Y1175 is crucial for this process, as it allows for the binding and activation of Phospholipase C-gamma (PLCγ).[1][4] Activated PLCγ then initiates a signaling cascade that ultimately leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), such as ERK1/2. These activated MAPKs translocate to the nucleus and phosphorylate transcription factors that regulate the expression of genes involved in cell cycle progression and DNA synthesis, thereby promoting cell proliferation.[4][7]
VEGFR-2 inhibitors, such as Cediranib, are typically small molecule tyrosine kinase inhibitors (TKIs). They function by binding to the ATP-binding pocket within the catalytic domain of the VEGFR-2 kinase. This competitive inhibition prevents the transfer of phosphate (B84403) groups from ATP to the tyrosine residues on the receptor, thereby blocking autophosphorylation and the subsequent activation of downstream signaling pathways. The inhibition of these pro-proliferative signals leads to a cytostatic effect on endothelial cells.
Caption: VEGFR-2 signaling pathway leading to endothelial cell proliferation and its inhibition.
Experimental Protocols
The following protocol details a common method for assessing the effect of a VEGFR-2 inhibitor on VEGF-induced endothelial cell proliferation using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the IC50 value of a test compound (e.g., "this compound"/Cediranib) for the inhibition of VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 3-7
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Basal Medium (EBM-2) supplemented with 0.5-1% Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF-A165
-
Test Compound (e.g., Cediranib) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well tissue culture plates, flat-bottom
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium under standard conditions (37°C, 5% CO2).
-
Trypsinize and resuspend the cells in EBM-2 containing 0.5-1% FBS.
-
Seed the HUVECs into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Serum Starvation:
-
After overnight incubation, gently aspirate the medium from each well.
-
Wash the cells once with 100 µL of PBS.
-
Add 100 µL of EBM-2 with 0.5-1% FBS to each well and incubate for 4-6 hours to synchronize the cells.
-
-
Compound and VEGF Treatment:
-
Prepare serial dilutions of the test compound in EBM-2 with 0.5-1% FBS. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Prepare a solution of VEGF-A165 in the same medium to a final concentration that induces submaximal proliferation (e.g., 10-30 ng/mL).[2]
-
Aspirate the starvation medium from the cells.
-
Add 100 µL of the medium containing the various concentrations of the test compound and a constant concentration of VEGF to the respective wells.
-
Include control wells:
-
Vehicle control (medium with DMSO and VEGF)
-
Blank (medium only)
-
No VEGF control (medium with DMSO but no VEGF)
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 562 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of proliferation inhibition for each concentration of the test compound relative to the vehicle control (VEGF-stimulated cells).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Workflow for assessing endothelial cell proliferation inhibition.
This guide provides a foundational understanding of the impact of VEGFR-2 inhibition on endothelial cell proliferation. The presented data and protocols serve as a starting point for researchers engaged in the discovery and development of novel anti-angiogenic therapies. Further characterization of any novel inhibitor would necessitate a broader range of in vitro and in vivo studies to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing the activity of cediranib, a VEGFR-2/3 tyrosine kinase inhibitor, against VEGFR-1 and members of the structurally related PDGFR family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Vegfr-2-IN-20: A Technical Guide
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for a compound explicitly named "Vegfr-2-IN-20," is limited. A product page from MedchemExpress identifies this compound as "Compound 7," a potent VEGFR inhibitor for cancer research.[1] This guide has been compiled using representative data and established methodologies from preliminary studies of other well-characterized small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The provided data and protocols serve as a comprehensive example of the information typically generated in the early-stage evaluation of a novel VEGFR-2 inhibitor.
This technical whitepaper provides an in-depth overview of the core preclinical evaluation of a novel VEGFR-2 inhibitor, exemplified by this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the requisite experimental data and methodologies for characterizing such a compound.
Quantitative Data Presentation
The initial characterization of a VEGFR-2 inhibitor involves quantifying its potency and selectivity. This is typically achieved through in vitro enzymatic and cell-based assays. The following tables summarize representative findings for a novel VEGFR-2 inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity
This table presents the half-maximal inhibitory concentration (IC50) of the compound against VEGFR-2 and other related kinases to assess its potency and selectivity.
| Kinase Target | IC50 (nM) | Reference Compound (e.g., Sorafenib) IC50 (nM) |
| VEGFR-2 | 2.9 | 90 |
| VEGFR-1 | 150 | 25 |
| VEGFR-3 | 45 | 20 |
| PDGFR-β | 80 | 57 |
| c-Kit | 95 | 68 |
| FGFR1 | >1000 | - |
| EGFR | >1000 | - |
Data is hypothetical and representative of typical results for a selective VEGFR-2 inhibitor.[2][3][4]
Table 2: In Vitro Anti-proliferative Activity
This table showcases the compound's effect on the proliferation of various human cancer cell lines and normal endothelial cells (HUVECs).
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound (e.g., Pazopanib) IC50 (µM) |
| A549 | Lung Carcinoma | 11.5 | 21.18 |
| HepG2 | Hepatocellular Carcinoma | 14.8 | 36.66 |
| MCF-7 | Breast Adenocarcinoma | 18.2 | - |
| PC-3 | Prostate Adenocarcinoma | 21.4 | - |
| HUVEC | Human Umbilical Vein Endothelial Cells | 5.5 | - |
Data is hypothetical and representative of published findings for novel VEGFR-2 inhibitors.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited.
2.1. VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
-
Objective: To measure the IC50 value of this compound against recombinant human VEGFR-2.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo™ MAX assay is commonly used.[7][8]
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, assay buffer (e.g., 5x Kinase Buffer), test compound (this compound), and a detection reagent (e.g., Kinase-Glo™ MAX).[7][8]
-
Procedure: a. Prepare serial dilutions of this compound in DMSO and then in 1x kinase buffer. The final DMSO concentration should not exceed 1%.[7] b. In a 96-well plate, add the diluted compound, the substrate, and ATP to each well.[7] c. Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well, except for the "blank" control.[8] d. Incubate the plate at 30°C for a specified time, typically 45 minutes.[8] e. Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo™ MAX reagent, which produces a luminescent signal.[7] f. Read the luminescence on a microplate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2.2. Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic and anti-proliferative effects of the compound on cancer cells and endothelial cells.
-
Objective: To determine the IC50 of this compound in various cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Cell Culture: Plate cells (e.g., A549, HepG2, HUVEC) in a 96-well plate at a density of 1x10^5 cells per well and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
2.3. Western Blot Analysis of VEGFR-2 Phosphorylation
This experiment verifies the mechanism of action by showing that the compound inhibits the activation (autophosphorylation) of VEGFR-2 in a cellular context.
-
Objective: To assess the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in endothelial cells (e.g., HUVECs).
-
Methodology:
-
Cell Treatment: Culture HUVECs to near confluency, then serum-starve them overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST.[11] b. Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2).[10] c. After washing, incubate with an HRP-conjugated secondary antibody.[10] d. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
-
Normalization: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[10]
-
Analysis: Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Diagrams are provided to illustrate key biological pathways and experimental processes.
3.1. VEGFR-2 Signaling Pathway
This diagram illustrates the major downstream signaling cascades activated by VEGFR-2 and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
3.2. Experimental Workflow for Inhibitor Characterization
This diagram outlines the logical progression of experiments for evaluating a novel VEGFR-2 inhibitor.
Caption: General experimental workflow for the characterization of a VEGFR-2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Biological Evaluation of Uracil Derivatives as Novel VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Knockdown of VEGFR2 Inhibits Proliferation and Induces Apoptosis in Hemangioma-Derived Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
Vegfr-2-IN-20: A Potent Kinase Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental physiological process crucial for development, wound healing, and tissue repair. However, its dysregulation is a hallmark of numerous pathological conditions, most notably cancer, where it facilitates tumor growth, invasion, and metastasis. A key mediator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, with VEGF Receptor 2 (VEGFR-2) playing a central role. Consequently, the inhibition of VEGFR-2 has emerged as a primary strategy in the development of anti-angiogenic therapies. Vegfr-2-IN-20, also identified in scientific literature as "Compound 7", is a potent small molecule inhibitor of VEGFR-2, demonstrating significant potential as a research tool to investigate the mechanisms of angiogenesis and to evaluate novel anti-angiogenic therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its anti-angiogenic effects by directly inhibiting the kinase activity of VEGFR-2. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phospholipase C-γ (PLCγ)/Protein Kinase C (PKC)/Mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. These pathways are critical for promoting endothelial cell proliferation, migration, survival, and permeability – all essential processes for angiogenesis. By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, this compound prevents receptor autophosphorylation and the subsequent activation of these downstream signaling events, thereby effectively blocking the pro-angiogenic signals mediated by VEGF.
Data Presentation
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency against VEGFR-2 and other related kinases, as well as its anti-proliferative effects on different cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR-2 | 2.35[1] | Sorafenib | - |
| VEGFR-1 | 25.00[1] | - | - |
| VEGFR-3 | 45.00[1] | - | - |
| c-Met | 57.80[1] | - | - |
| Tie-2 | Significant Inhibition | - | - |
| EphB4 | Significant Inhibition | - | - |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | - | Sorafenib | - |
| MCF-7 | Breast Cancer | 12.93[2] | Sorafenib | 4.32[2] |
| HCT-116 | Colon Cancer | 11.52[2] | Sorafenib | 7.28[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for Vegfr-2-IN-20 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer, where it promotes tumor growth and metastasis. Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase are therefore critical tools in cancer research and drug development.
This document provides detailed application notes and experimental protocols for the use of Vegfr-2-IN-20, a potent VEGFR inhibitor, in cell culture experiments. While specific preclinical data for this compound is not publicly available, this guide offers a comprehensive framework for its application by referencing a well-characterized VEGFR-2 inhibitor, Ki8751, as an example. Researchers should note that the optimal dosage and experimental conditions for this compound must be determined empirically for each cell line and assay.
Data Presentation: In Vitro Inhibitory Activity of VEGFR-2 Inhibitors
The following table summarizes the in vitro inhibitory activities of representative VEGFR-2 inhibitors against the VEGFR-2 kinase and various cell lines. This data serves as a reference for the expected potency of compounds targeting this pathway.
| Compound Name | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Ki8751 | VEGFR-2 | 0.9 | - | Kinase Assay | [1][2][3] |
| c-Kit | 40 | - | Kinase Assay | [1][2] | |
| PDGFRα | 67 | - | Kinase Assay | [1][3] | |
| FGFR-2 | 170 | - | Kinase Assay | [1][2] | |
| HUVEC | ~1 | HUVEC | Proliferation | [3] | |
| Axitinib | VEGFR-1 | 0.1 | - | Kinase Assay | |
| VEGFR-2 | 0.2 | - | Kinase Assay | ||
| VEGFR-3 | 0.1-0.3 | - | Kinase Assay | ||
| PDGFRβ | 1.6 | - | Kinase Assay | ||
| c-Kit | 1.7 | - | Kinase Assay | ||
| Fruquintinib | VEGFR-1 | 33 | - | Kinase Assay | [4] |
| VEGFR-2 | 35 | - | Kinase Assay | [4] | |
| VEGFR-3 | 0.5 | - | Kinase Assay | [4] |
Note: IC50 values for this compound are not currently available in the public domain and should be determined experimentally.
Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound, as a kinase inhibitor, is expected to block these downstream signaling events.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow
A typical workflow for evaluating the efficacy of this compound in cell culture involves determining its cytotoxic effects, confirming its on-target activity by assessing VEGFR-2 phosphorylation, and evaluating its functional impact on angiogenesis-related processes.
Caption: General Experimental Workflow for Inhibitor Validation.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines
-
Complete growth medium (e.g., EGM-2 for HUVECs)
-
This compound
-
VEGF-A (recombinant human)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): For endothelial cells, replace the medium with a basal medium containing a low percentage of serum (e.g., 0.5-1% FBS) and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in the appropriate medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: For endothelial cells, add recombinant human VEGF-A to a final concentration of 20-50 ng/mL to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For XTT: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the working solution to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for VEGFR-2 Phosphorylation
This protocol is to confirm that this compound inhibits the VEGF-induced phosphorylation of VEGFR-2.
Materials:
-
HUVECs or other cells expressing VEGFR-2
-
This compound
-
VEGF-A (recombinant human)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with 50 ng/mL of VEGF-A for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and β-actin for loading control.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
VEGF-A (recombinant human)
-
96-well plates
-
Calcein AM (optional, for visualization)
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a concentration of 2-4 x 10^5 cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with different concentrations of this compound and VEGF-A (e.g., 20 ng/mL). Include a vehicle control and a positive control (VEGF-A only).
-
Cell Seeding: Gently add 100 µL of the cell suspension mixture to each well of the coated plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of several random fields for each condition.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
For fluorescence imaging, the cells can be pre-labeled with Calcein AM before seeding.
-
Conclusion
This compound is a valuable tool for studying the role of VEGFR-2 in various biological processes and for the development of novel anti-angiogenic therapies. The protocols provided in this document offer a starting point for its characterization in cell culture. It is imperative for researchers to perform dose-response experiments to determine the optimal working concentrations of this compound for their specific experimental setup. Careful experimental design and data analysis will ensure the generation of reliable and reproducible results.
References
Preparing Vegfr-2-IN-20 Stock Solution: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise preparation of inhibitor stock solutions is a critical first step for reproducible and accurate experimental results. This document provides detailed application notes and protocols for the preparation and use of Vegfr-2-IN-20, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This compound is a small molecule inhibitor that plays a crucial role in angiogenesis research by targeting VEGFR-2, a key mediator of blood vessel formation. Accurate preparation of stock solutions is paramount for in vitro and in vivo studies investigating anti-angiogenic therapies.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and interpretation of experimental data. The key quantitative data for this inhibitor are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₄O₃S |
| Molecular Weight | 396.46 g/mol |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) |
Table 1: Physicochemical Properties of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile conical tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 396.46 g/mol * 1000 mg/g = 3.9646 mg
-
-
-
Weighing the compound:
-
Carefully weigh out approximately 3.96 mg of this compound powder and transfer it to a sterile conical tube.
-
-
Dissolving the compound:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of Dosing Solution for In Vivo Animal Studies
This protocol provides a general method for preparing a dosing solution of this compound for administration to animals, such as mice, in preclinical studies. The formulation described aims to improve the solubility and bioavailability of the hydrophobic compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound:
-
Determine the total volume of dosing solution needed based on the number of animals, the dose level (e.g., mg/kg), the average animal weight (g), and the dosing volume (e.g., 100 µL per 20 g mouse). It is advisable to prepare a 10-20% overage to account for any loss during preparation and administration.
-
-
Prepare a concentrated stock solution in DMSO:
-
Based on the total amount of this compound needed, weigh the powder and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Prepare the final vehicle formulation:
-
A common vehicle formulation for oral or intraperitoneal administration is a co-solvent system. A typical formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
To prepare the final dosing solution, add the concentrated DMSO stock solution to the PEG300 and mix thoroughly.
-
Next, add the Tween 80 and vortex until the solution is homogeneous.
-
Finally, add the sterile saline to reach the final desired volume and mix well.
-
-
Storage and Use:
-
It is recommended to use the dosing solution immediately after preparation.
-
If short-term storage is necessary, the solution can be stored at 4°C, but its stability should be verified.
-
Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
-
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound, it is essential to visualize its role within the VEGFR-2 signaling pathway. Furthermore, a clear experimental workflow ensures the systematic and reproducible application of the inhibitor in research settings.
Figure 1: VEGFR-2 Signaling Pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for using this compound.
Application Notes and Protocols for Vegfr-2-IN-20 in HUVEC Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor-2 (VEGFR-2).[2][3] Activation of VEGFR-2 on endothelial cells by its ligand, VEGF-A, triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and the formation of new vascular networks.[2][4][5] Consequently, inhibition of VEGFR-2 is a critical strategy in the development of anti-angiogenic therapies.[6]
Vegfr-2-IN-20 is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide a comprehensive guide for utilizing this compound in a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, a widely accepted in vitro model to assess the anti-angiogenic potential of chemical compounds.[1]
Mechanism of Action
This compound is designed to target the ATP-binding site within the kinase domain of VEGFR-2. By competitively inhibiting ATP binding, this compound blocks the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling pathways. This inhibition effectively abrogates VEGF-A-induced signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which are essential for endothelial cell proliferation and migration, respectively.[2][7] The expected outcome of treating HUVECs with this compound is a dose-dependent inhibition of tube formation, manifesting as a reduction in tube length, branching, and network complexity.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the inhibitory effect of this compound on HUVEC tube formation. This data is representative and should be confirmed experimentally.
| Parameter | This compound Concentration | Vehicle Control (0.1% DMSO) |
| IC50 (Tube Formation) | 50 nM (Hypothetical) | N/A |
| Total Tube Length (%) | 10 nM: 85%50 nM: 52%100 nM: 25%500 nM: 8% | 100% |
| Number of Junctions (%) | 10 nM: 82%50 nM: 48%100 nM: 21%500 nM: 5% | 100% |
| Number of Loops (%) | 10 nM: 79%50 nM: 45%100 nM: 18%500 nM: 3% | 100% |
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Vegfr-2-IN-20
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4] Small molecule inhibitors that target the kinase activity of VEGFR-2 are a promising class of anti-cancer therapeutics.[1][5] Vegfr-2-IN-20 is a novel investigational inhibitor of VEGFR-2. These application notes provide a comprehensive guide for the in vivo evaluation of this compound using established animal models. The protocols outlined below are designed to assess the anti-angiogenic and anti-tumor efficacy, as well as the pharmacokinetic and pharmacodynamic properties of this compound.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, survival, and vascular permeability.[1][2] this compound is designed to inhibit the ATP-binding site in the catalytic domain of VEGFR-2, thereby preventing its autophosphorylation and blocking downstream signaling.[3]
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for evaluating the anti-tumor and anti-angiogenic potential of this compound. Immunocompromised mouse models, such as athymic nude or SCID mice, are widely used for these studies as they readily accept human tumor xenografts.[6][7]
Subcutaneous Tumor Xenograft Model
This is the most common model for assessing the efficacy of anti-cancer drugs. It involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[6][7]
Matrigel Plug Angiogenesis Assay
This model is specifically designed to quantify the formation of new blood vessels (angiogenesis) in vivo. Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors or tumor cells and injected subcutaneously into mice. The subsequent vascularization of the Matrigel plug is then assessed.[8][9][10]
Experimental Protocols
Protocol 1: Subcutaneous Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model.
Materials:
-
Human cancer cell line known to express VEGF (e.g., HT-29 colon cancer, A431 epidermoid carcinoma)
-
6-8 week old female athymic nude mice
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Matrigel (optional, to improve tumor take rate)[6]
-
Sterile PBS, cell culture medium, syringes, and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel (1:1 ratio) can enhance tumor establishment.[6][11]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the length (L) and width (W) with calipers. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.[11]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[7][11]
-
Vehicle Control Group: Administer the vehicle solution according to the planned dosing schedule.
-
This compound Treatment Group(s): Administer this compound at various predetermined doses (e.g., 10, 30, 100 mg/kg) via the desired route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the study period.[11]
-
Analysis:
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry for markers like CD31 to assess microvessel density).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old male or female mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Formulation vehicle
-
Equipment for blood collection (e.g., micro-centrifuge tubes with anticoagulant)
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to the mice via the intended clinical route (e.g., oral gavage) and intravenously (IV) to determine bioavailability. Use at least two different dose levels to assess linearity.[12]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[13]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters.
| Parameter | Unit | Description |
| Cmax | ng/mL | Maximum plasma concentration. |
| Tmax | h | Time to reach Cmax. |
| AUC(0-t) | ngh/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | ngh/mL | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | Elimination half-life. |
| CL | L/h/kg | Clearance. |
| Vd | L/kg | Volume of distribution. |
| F% | % | Bioavailability (for non-IV routes). |
Protocol 3: Pharmacodynamic (PD) Study
Objective: To assess the in vivo target engagement and biological effects of this compound.
Materials:
-
Tumor-bearing mice from the efficacy study or a separate cohort.
-
Reagents for Western blotting, ELISA, or immunohistochemistry.
Procedure:
-
Tissue Collection: At various time points after the final dose of this compound, euthanize the mice and collect tumor and/or relevant tissues (e.g., lung, liver).
-
Biomarker Analysis:
-
Target Engagement: Measure the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 in tumor lysates via Western blot or ELISA to confirm target inhibition. A decrease in the pVEGFR-2/total VEGFR-2 ratio indicates target engagement.
-
Downstream Effects: Analyze the phosphorylation status of downstream signaling proteins like Akt and ERK.
-
Anti-angiogenic Effect: Quantify microvessel density in tumor sections by immunohistochemical staining for endothelial cell markers such as CD31 or CD34.[9]
-
| Assay | Biomarker | Expected Outcome with this compound |
| Western Blot / ELISA | pVEGFR-2 / Total VEGFR-2 | Decreased ratio |
| Western Blot / ELISA | pAkt / Total Akt, pERK / Total ERK | Decreased ratios |
| Immunohistochemistry | CD31 / CD34 | Decreased microvessel density |
Data Presentation
All quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Illustrative Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | 1450 ± 150 | - |
| This compound | 10 | 980 ± 120 | 32.4 |
| This compound | 30 | 650 ± 90 | 55.2 |
| This compound | 100 | 320 ± 60 | 77.9 |
Table 2: Illustrative Pharmacokinetic Parameters (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng*h/mL) | t1/2 (h) |
| 10 | 850 | 1.5 | 4200 | 4.2 |
| 50 | 4100 | 2.0 | 25000 | 4.8 |
Conclusion
These application notes and protocols provide a robust framework for the preclinical in vivo evaluation of this compound. By employing tumor xenograft models and specific angiogenesis assays, researchers can effectively assess the anti-tumor efficacy and mechanism of action of this novel VEGFR-2 inhibitor. Comprehensive pharmacokinetic and pharmacodynamic studies are essential to understand the drug's behavior in vivo and to establish a clear relationship between drug exposure, target modulation, and therapeutic effect. The data generated from these studies will be critical for the further development of this compound as a potential anti-cancer agent.
References
- 1. RSC - Page load error [pubs.rsc.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tumorigenicity Assay in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 10. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]
- 11. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Vegfr-2 Inhibitor Administration in Mouse Xenograft Models
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology research. Inhibition of the VEGFR-2 signaling pathway can effectively suppress tumor growth by limiting the formation of new blood vessels that supply nutrients and oxygen to the tumor. These application notes provide a comprehensive overview of the administration of a representative small molecule VEGFR-2 inhibitor in mouse xenograft models, including its mechanism of action, protocols for in vivo efficacy studies, and expected outcomes based on data from analogous compounds.
Mechanism of Action
Small molecule VEGFR-2 inhibitors typically act as ATP-competitive inhibitors of the intracellular tyrosine kinase domain of the receptor. By binding to this domain, they block the autophosphorylation of the receptor upon binding of its ligand, VEGF. This, in turn, inhibits the activation of downstream signaling pathways, primarily the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] The ultimate effect is a reduction in tumor angiogenesis and a subsequent inhibition of tumor growth.
Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
Quantitative Data from Mouse Xenograft Models
The following tables summarize quantitative data from studies using various VEGFR-2 inhibitors in mouse xenograft models. This data can be used as a reference for expected efficacy.
Table 1: Efficacy of VEGFR-2 Inhibitors on Tumor Growth
| Compound | Dose and Schedule | Mouse Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |
| DC101 (antibody) | 20 mg/kg, i.p., twice weekly | BALB/c | MC38 Colon Adenocarcinoma | 46.7 | [3] |
| DC101 (antibody) | 40 mg/kg, i.p., twice weekly | BALB/c | MC38 Colon Adenocarcinoma | 35.4 | [3] |
| DC101 (antibody) | Not specified | BALB/c | RenCa Renal Cell Carcinoma | 26 (lung metastases) | [4] |
| Vandetanib | 80 mg/kg, daily | C57BL/6 | Lewis Lung Carcinoma | ~80 | [5] |
| Vandetanib | 80 mg/kg, daily | C57BL/6 | B16.F10 Melanoma | ~80 | [5] |
Table 2: Effects of VEGFR-2 Inhibition on Tumor Microenvironment
| Compound | Dose and Schedule | Mouse Model | Tumor Type | Effect on Microenvironment | Reference |
| DC101 (antibody) | 20 mg/kg, i.p., twice weekly | BALB/c | MC38 Colon Adenocarcinoma | Reduced vessel density | [3] |
| DC101 (antibody) | 40 mg/kg, i.p., twice weekly | BALB/c | MC38 Colon Adenocarcinoma | Reduced vessel density, Increased CD3+ T cell infiltration | [3] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of a representative small molecule VEGFR-2 inhibitor in a mouse xenograft model, based on methodologies for similar compounds.
Preparation of Dosing Solution
Materials:
-
Vegfr-2 inhibitor powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of compound: Determine the total amount of dosing solution needed based on the number of animals, dose level (e.g., mg/kg), average animal weight, and dosing volume (typically 100-200 µL for a 20 g mouse). Prepare a 10-20% overage.
-
Prepare the stock solution: Weigh the required amount of the Vegfr-2 inhibitor and dissolve it in the minimum volume of DMSO necessary for complete dissolution. Vortex and sonicate briefly to ensure the powder is fully dissolved.
-
Prepare the final vehicle formulation: A common vehicle for oral or intraperitoneal (IP) administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
In a sterile conical tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and vortex to mix.
-
Add Tween 80 and vortex thoroughly.
-
Slowly add the saline or PBS while vortexing to prevent precipitation.
-
-
Storage and Use: The final dosing solution should be clear. It is recommended to use the solution immediately. For short-term storage, it can be kept at 4°C (stability should be verified). For longer-term storage, aliquots can be stored at -20°C or -80°C. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Mouse Xenograft Model and Drug Administration
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Human tumor cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Dosing solution
-
Appropriate sized needles and syringes for injection
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured tumor cells and resuspend them in sterile PBS or a 1:1 mixture of culture medium and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the animals daily for tumor growth.
-
Once tumors reach an average size of 100-150 mm³, randomize the animals into treatment and control groups (typically n=8-10 per group).
-
-
Drug Administration:
-
Administer the prepared dosing solution or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and the frequency of dosing (e.g., daily, twice weekly) should be determined based on the pharmacokinetic properties of the specific inhibitor.
-
The dosing volume is typically 5-10 mL/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study.
-
The study is typically terminated when tumors in the control group reach a predetermined size or when signs of excessive morbidity are observed.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for vessel density, Western blot for protein expression).
-
Figure 2: General Experimental Workflow for a Mouse Xenograft Study.
References
- 1. VEGFR2 promotes central endothelial activation and the spread of pain in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutralization of the induced VEGF-A potentiates the therapeutic effect of an anti-VEGFR2 antibody on gastric cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-20 in Kinase Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the utilization of Vegfr-2-IN-20, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in both biochemical and cellular kinase assays.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[2][4][5] This activation triggers downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[2][5] Dysregulated VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it supports tumor neovascularization, growth, and metastasis.[1][3][6] Consequently, inhibiting VEGFR-2 kinase activity is a key therapeutic strategy in oncology.[1][7]
This compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These application notes detail the procedures for quantifying the inhibitory activity of this compound using a biochemical kinase assay and a cell-based phosphorylation assay.
Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition
This protocol outlines a luminescent-based kinase assay to determine the in vitro potency of this compound against purified recombinant human VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely correlated with kinase activity.
Experimental Workflow: Biochemical Assay
Caption: Workflow for a biochemical kinase assay to determine inhibitor potency.
Materials and Reagents
-
Recombinant human VEGFR-2 (KDR) kinase (e.g., BPS Bioscience, Cat. #40301).[7]
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1).[7]
-
ATP (Adenosine 5'-triphosphate).
-
Kinase Assay Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience, Cat. #79334).[7]
-
This compound.
-
DMSO (Dimethyl sulfoxide).
-
Luminescent Kinase Assay Kit (e.g., Kinase-Glo™ MAX, Promega, Cat. #V6071).[7]
-
White, opaque 96-well plates.[7]
-
Luminometer.
Experimental Protocol
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Assay Buffer to 1x with distilled water. Keep on ice.
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should not exceed 1%.[7]
-
-
Prepare Master Mix: For each 96-well plate, prepare a master mix containing 1x Kinase Buffer, ATP, and the PTK substrate. The final concentrations in a 50 µL reaction volume should be optimized, but typical starting points are 10 µM ATP and 0.2 mg/mL substrate.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (for positive and negative controls) to the appropriate wells of a 96-well plate.
-
Add 20 µL of 1x Kinase Buffer to the "Blank" or "No Enzyme" control wells.
-
Add 25 µL of the Master Mix to all wells.
-
-
Initiate Kinase Reaction:
-
Signal Detection:
-
Equilibrate the plate and the luminescent kinase assay reagent to room temperature.
-
Add 50 µL of the detection reagent to each well.
-
Incubate at room temperature for 15 minutes, protecting the plate from light.[8]
-
Measure the luminescence using a microplate reader.
-
Data Analysis
-
Subtract the "Blank" (no enzyme) luminescence value from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Test Inhibitor Signal / Positive Control Signal))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Kinase Assay: Measuring Inhibition of VEGFR-2 Autophosphorylation
This protocol describes a cell-based ELISA to measure the inhibitory effect of this compound on the autophosphorylation of endogenous VEGFR-2 in human umbilical vein endothelial cells (HUVECs) upon stimulation with VEGF-A.[6]
VEGFR-2 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. ahajournals.org [ahajournals.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Vegfr-2-IN-20 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical mediator of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by promoting tumor neovascularization.[1][2] Consequently, VEGFR-2 has emerged as a key target for anti-cancer therapies.[1][3] Vegfr-2-IN-20 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.[3] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing experimental protocols to assess its efficacy and mechanism of action.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[1][4] This phosphorylation event triggers the recruitment of signaling proteins and initiates a cascade of downstream intracellular signaling pathways, including:
-
The PLCγ-PKC-Raf-MEK-MAPK Pathway: Primarily involved in stimulating endothelial cell proliferation.[4][5]
-
The PI3K-Akt Pathway: Crucial for promoting endothelial cell survival and migration.[4][5]
Inhibition of VEGFR-2 kinase activity by compounds like this compound is expected to abrogate these downstream signaling events, leading to an anti-angiogenic effect.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables present illustrative data for the biological activity of this compound in various assays. These values should be determined experimentally for each new batch of the compound.
Table 1: In Vitro Kinase and Cell-Based Assay Data for this compound
| Assay Type | Target/Cell Line | Endpoint | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) (Reference) |
| Biochemical Kinase Assay | Recombinant Human VEGFR-2 | Kinase Activity | 8 | 39 |
| Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Viability | 50 | 150 |
| Cell Proliferation Assay | Human Colon Carcinoma (HCT116) | Cell Viability | >10,000 | 5,800 |
| Cell Proliferation Assay | Human Breast Cancer (MCF-7) | Cell Viability | >10,000 | 9,200 |
Table 2: In Vitro Angiogenesis Assay Data for this compound
| Assay Type | Cell Line | Endpoint | This compound IC₅₀ (nM) |
| Endothelial Cell Migration Assay | HUVEC | Cell Migration | 120 |
| Tube Formation Assay | HUVEC on Matrigel | Tube Length | 95 |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantitatively measures the ability of this compound to inhibit the enzymatic activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
This compound
-
Sunitinib (positive control)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit or similar
-
96-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of this compound and Sunitinib in DMSO.
-
In a 96-well plate, add the kinase buffer, the test compounds at various concentrations, and the recombinant VEGFR-2 enzyme.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.
-
Incubate the reaction for 1 hour at 37°C.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Endothelial Cell Proliferation Assay (MTT/MTS)
This assay assesses the effect of this compound on the viability and proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Endothelial Cell Growth Medium
-
This compound
-
Sunitinib
-
MTT or MTS reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or Sunitinib. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's protocol to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value for inhibition of cell proliferation.
In Vitro Angiogenesis: Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
Endothelial cell basal medium
-
This compound
-
96-well cell culture plates
-
Microscope with imaging capabilities
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in endothelial cell basal medium containing various concentrations of this compound.
-
Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[6]
-
Capture images of the tube networks using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Determine the concentration of this compound that inhibits tube formation by 50% (IC₅₀).
Caption: Workflow for the in vitro tube formation assay.
Western Blot Analysis of VEGFR-2 Signaling
This protocol is used to determine if this compound inhibits the phosphorylation of VEGFR-2 and its downstream signaling proteins, Akt and ERK.
Materials:
-
HUVECs
-
This compound
-
VEGF-A
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Culture HUVECs to near confluence and serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with VEGF-A for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of VEGFR-2, Akt, and ERK, as well as a loading control.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Perform densitometry analysis to quantify the relative levels of protein phosphorylation and determine the inhibitory effect of this compound.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to assess the effect of a compound on angiogenesis.[7]
Materials:
-
Fertilized chicken eggs
-
This compound
-
Thermostable, sterile discs or sponges
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the CAM.
-
Prepare sterile discs or sponges loaded with a specific concentration of this compound or a vehicle control.
-
Place the discs/sponges on the CAM.
-
Reseal the eggs and incubate for another 48-72 hours.
-
Re-open the eggs and observe the CAM under a stereomicroscope.
-
Quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/sponge.
-
Compare the vascularization in the this compound treated group to the control group to determine the anti-angiogenic effect.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical characterization of this compound. By systematically evaluating its biochemical and cellular activities, researchers can gain a comprehensive understanding of its potential as an anti-angiogenic agent. The provided diagrams and tables serve to streamline the experimental workflow and data presentation for effective drug development studies.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. amsbio.com [amsbio.com]
- 7. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Vegfr-2-IN-20 solubility and stability issues
Welcome to the technical support center for Vegfr-2-IN-20. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability challenges that may be encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do first?
A1: It is common for small molecule inhibitors like this compound to have low aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds.[1][2] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid affecting the biological system.[1]
Q2: I'm observing precipitation after diluting my DMSO stock of this compound into my aqueous experimental buffer. How can I resolve this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue, often indicating that the compound's solubility limit in the final medium has been exceeded. Here are several troubleshooting steps:
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible while maintaining the desired inhibitor concentration.
-
Use a Co-solvent System: A mixture of solvents (e.g., DMSO/ethanol, DMSO/PEG400) for the stock solution might improve solubility upon dilution.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly enhance solubility.[1] It's important to ensure the chosen pH is compatible with your experimental system.
-
Utilize Solubilizing Excipients: Additives like detergents (e.g., Tween-20) or cyclodextrins can increase the apparent solubility of a compound.[1][3] Always include a vehicle control with the excipient alone in your experiments.[1]
-
Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.[3]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: Proper storage is essential for maintaining the integrity of your inhibitor. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.[2] Store these aliquots at -20°C or -80°C in tightly sealed vials, preferably made of amber glass or polypropylene (B1209903) to protect from light.[2]
Q4: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?
A4: Assessing the chemical stability of your inhibitor under your specific experimental conditions is crucial for reliable results. Chemical stability refers to the ability of a compound to resist decomposition.[4] Here are some key points to consider:
-
Factors Affecting Stability: Stability can be influenced by temperature, pH, light exposure, and the presence of other reactive species in your medium.[4]
-
Accelerated Stability Testing: This involves subjecting the compound to stressed conditions (e.g., elevated temperatures) to predict its long-term stability.[4]
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to assess the stability of your compound over time.[5][6] These methods can separate and quantify the parent compound and any potential degradation products.
Troubleshooting Guides
Solubility Troubleshooting
If you are facing issues with the solubility of this compound, the following workflow can guide you through a systematic approach to resolve the problem.
Caption: A workflow for troubleshooting solubility issues with small molecule inhibitors.
Quantitative Solubility and Stability Data (Template)
As specific experimental data for this compound is not publicly available, we provide the following tables as templates for you to record your own findings.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mM) | Observations |
| DMSO | 25 | Enter your data | e.g., Clear solution |
| Ethanol | 25 | Enter your data | e.g., Slight precipitation |
| PBS (pH 7.4) | 25 | Enter your data | e.g., Insoluble |
| Add other solvents |
Table 2: Stability of this compound in Solution
| Solvent | Storage Temperature (°C) | Duration | Purity (%) by HPLC | Degradation Products Observed |
| DMSO | -20 | 1 month | Enter your data | e.g., None detected |
| DMSO | 4 | 1 week | Enter your data | e.g., Minor peak observed |
| Aqueous Buffer (pH 7.4) | 37 | 24 hours | Enter your data | e.g., Significant degradation |
| Add other conditions |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[2]
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate vials (e.g., amber glass or polypropylene)[2]
Procedure:
-
Determine the molecular weight (MW) of this compound from the manufacturer's data sheet.
-
Calculate the mass of the inhibitor required to prepare the desired volume of a 10 mM solution using the formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) .
-
Weigh the calculated amount of this compound powder and place it into a suitable vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2] Be cautious, as excessive heat may degrade the compound.[2]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
Protocol 2: Assessment of this compound Stability by HPLC
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
Prepared stock solution of this compound
-
Experimental solvent or buffer
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Appropriate mobile phases
Procedure:
-
Prepare a solution of this compound in the experimental solvent or buffer at the desired concentration.
-
Immediately after preparation (Time = 0), take an aliquot of the solution, dilute it if necessary for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator).
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), take additional aliquots, dilute as necessary, and analyze by HPLC.
-
Analyze the chromatograms to determine the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the Time = 0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[7] Its signaling cascade is crucial for endothelial cell proliferation, migration, and survival.[8]
Caption: Simplified diagram of the VEGFR-2 signaling cascade.
Experimental Workflow for a Cell-Based Assay
This diagram outlines a typical workflow for testing the efficacy of this compound in a cell-based assay.
Caption: A general workflow for a cell-based experiment using a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. soapmakersjournal.com [soapmakersjournal.com]
- 5. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 6. enamine.net [enamine.net]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Technical Support Center: Optimizing Vegfr-2-IN-20 Concentration for Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of Vegfr-2-IN-20, a vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. The following resources offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP binding site of the VEGFR-2 tyrosine kinase.[1][2] By blocking this site, it prevents the autophosphorylation and activation of the receptor, which in turn inhibits downstream signaling pathways crucial for angiogenesis, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways.[3][4][5] This ultimately leads to a reduction in endothelial cell proliferation, migration, and survival.[3][4][5]
Q2: What is a typical starting concentration range for a VEGFR-2 inhibitor like this compound in cell-based assays?
The optimal concentration of a VEGFR-2 inhibitor is highly dependent on the specific compound, the cell type being used, and the experimental endpoint. For initial experiments with a novel or less-characterized inhibitor like this compound, it is recommended to perform a dose-response curve starting from a broad range. Based on data from other known VEGFR-2 inhibitors, a starting range of 0.01 µM to 10 µM is often a reasonable starting point for in vitro cell-based assays.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The ideal method is to perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo) with a serial dilution of this compound. This will allow you to determine the IC50 (half-maximal inhibitory concentration), which is a key parameter for defining the effective concentration range for your subsequent experiments.
Q4: What are the potential off-target effects of VEGFR-2 inhibitors?
Due to the conserved nature of kinase domains, many VEGFR-2 inhibitors can exhibit off-target activity against other kinases, such as platelet-derived growth factor receptor (PDGFR), c-KIT, and FLT3.[6][7] It is crucial to be aware of potential off-target effects, as they can influence experimental outcomes. If unexpected phenotypes are observed, it may be necessary to perform a kinase selectivity profile to identify other targets of this compound.[6]
Troubleshooting Guides
Issue 1: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment with a wider and higher concentration range.
-
-
Possible Cause 2: Low VEGFR-2 Expression. The cell line you are using may not express sufficient levels of VEGFR-2 for the inhibitor to have a significant effect.
-
Solution: Verify VEGFR-2 expression in your cell line using techniques like Western blotting or flow cytometry. Consider using a cell line known to have high VEGFR-2 expression, such as human umbilical vein endothelial cells (HUVECs).
-
-
Possible Cause 3: Compound Instability. this compound may be unstable in your cell culture medium or experimental conditions.
-
Solution: Consult the manufacturer's data sheet for information on the stability and solubility of the compound. Ensure proper storage and handling.
-
Issue 2: I am observing excessive cell death, even at low concentrations of this compound.
-
Possible Cause 1: Off-Target Toxicity. this compound may be inhibiting other essential kinases in your cells, leading to general toxicity.[6]
-
Solution: Perform a dose-response curve to determine if the observed toxicity is dose-dependent. If possible, compare the effects of this compound with other, more selective VEGFR-2 inhibitors. Consider a kinase profiling assay to identify potential off-target interactions.[6]
-
-
Possible Cause 2: High Sensitivity of Cell Line. Your chosen cell line may be particularly sensitive to the inhibition of the VEGFR-2 pathway or to the compound itself.
-
Solution: Use a lower range of concentrations in your experiments. Ensure that your control experiments (vehicle only) are not showing any toxicity.
-
Issue 3: My results are inconsistent between experiments.
-
Possible Cause 1: Variability in Cell Culture. Differences in cell passage number, confluency, or overall health can lead to variable responses.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase when starting an experiment.
-
-
Possible Cause 2: Inaccurate Compound Dilution. Errors in preparing the serial dilutions of this compound can lead to inconsistent results.
-
Solution: Prepare fresh dilutions for each experiment and use calibrated pipettes.
-
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a summary of IC50 values for other commonly used VEGFR-2 inhibitors to serve as a reference point for designing initial experiments. Note: These values are highly dependent on the specific assay conditions and cell lines used.
| Inhibitor | Target(s) | Reported IC50 for VEGFR-2 (nM) | Cell Line(s) for IC50 Determination |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2 - 80 | HUVEC, various cancer cell lines |
| Sorafenib | VEGFRs, PDGFRs, c-KIT, FLT3, RAF | 6 - 90 | HUVEC, various cancer cell lines |
| Axitinib | VEGFRs, PDGFRs, c-KIT | 0.1 - 1.8 | Endothelial cells, various cancer cell lines |
| Lenvatinib | VEGFRs, FGFRs, PDGFRα, KIT, RET | 4 - 5.2 | HUVEC, various cancer cell lines |
| Cabozantinib | VEGFRs, MET, AXL, RET, KIT, FLT3 | 0.035 - 5.4 | Endothelial cells, various cancer cell lines |
This data is compiled from various public sources and should be used for reference only.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blot for VEGFR-2 Signaling Pathway Analysis
This protocol allows for the assessment of this compound's effect on the phosphorylation of key downstream signaling proteins.
-
Cell Treatment: Culture cells to approximately 80% confluency and then treat with the desired concentrations of this compound for a specified time. Include a vehicle control and a positive control (e.g., VEGF-A stimulation).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of VEGFR-2, Akt, and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
Technical Support Center: Troubleshooting Off-Target Effects of Vegfr-2-IN-20
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-20, a hypothetical potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While this compound is designed for high selectivity, off-target effects are a potential concern with all small molecule kinase inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential off-target effects during their experiments. The principles and protocols described here are broadly applicable to troubleshooting off-target effects of kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its designated target.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases can lead to the modulation of unintended signaling pathways.[2] This is a significant concern as it can result in misleading experimental data, cellular toxicity, and adverse effects in clinical applications.[1][2]
Q2: I'm observing a cellular phenotype that doesn't align with known VEGFR-2 signaling. Could this be an off-target effect of this compound?
A2: It is possible. While the primary target of this compound is VEGFR-2, a key regulator of angiogenesis[3], unexpected cellular responses may indicate engagement with other kinases. Many VEGFR-2 inhibitors are known to have activity against other tyrosine kinases such as Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and Fibroblast Growth Factor Receptors (FGFRs).[1][4][5] To investigate this, it is recommended to perform experiments to confirm target engagement and assess the inhibitor's selectivity.
Q3: How can I determine if the observed effect of this compound is due to on-target VEGFR-2 inhibition or an off-target interaction?
A3: A key strategy is to perform a rescue experiment or use a genetic approach. One method is to use a cell line that does not express VEGFR-2 or to knock down VEGFR-2 expression using techniques like siRNA or CRISPR/Cas9. If the observed phenotype persists in the absence of VEGFR-2, it is likely due to an off-target effect. Additionally, comparing the effects of this compound with other structurally different VEGFR-2 inhibitors can provide insights. If different inhibitors with the same primary target produce distinct phenotypes, off-target effects may be at play.
Q4: What are the first experimental steps I should take to investigate potential off-target effects of this compound?
A4: A recommended first step is to perform a kinase selectivity profile. This involves screening this compound against a broad panel of purified kinases to identify other potential targets. Several commercial services offer kinome-wide screening. The results will provide a quantitative measure of the inhibitor's potency against a wide range of kinases, revealing its selectivity profile.
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity or Phenotype
Possible Cause: Off-target kinase inhibition.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cellular effects.
Experimental Protocols:
-
Dose-Response Analysis:
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute into culture medium to the final 1x concentration. Include a vehicle-only control.
-
Treatment: Treat cells with a range of this compound concentrations for a relevant time period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, resazurin, or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
-
Kinase Selectivity Profiling:
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial kinase profiling service.
-
Screening: The compound is typically screened at one or two concentrations (e.g., 0.1 µM and 1 µM) against a panel of hundreds of purified kinases.
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase at the tested concentrations. Potent off-target hits are those that show significant inhibition (e.g., >50% or >80%) at a low concentration.
-
Data Presentation:
Table 1: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 0.1 µM | Percent Inhibition at 1 µM |
| VEGFR-2 (KDR) | 98% | 100% |
| PDGFRβ | 75% | 95% |
| c-Kit | 60% | 92% |
| FGFR1 | 45% | 85% |
| RET | 30% | 78% |
| Src | 15% | 40% |
| EGFR | 5% | 12% |
This is example data and does not represent actual results for a specific compound.
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity
Possible Cause: Poor cell permeability, active efflux from cells, or the cellular environment altering inhibitor activity.
Troubleshooting Logic:
Caption: Logic for addressing potency discrepancies.
Experimental Protocols:
-
Western Blot for Phospho-VEGFR-2:
-
Cell Treatment: Culture endothelial cells (e.g., HUVECs) and serum-starve them overnight. Treat with this compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2. Use a loading control like β-actin or GAPDH.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensity to determine the extent of VEGFR-2 phosphorylation inhibition.
-
Signaling Pathway Considerations
Understanding the downstream signaling of VEGFR-2 is crucial for designing experiments to confirm on-target effects. Inhibition of VEGFR-2 should lead to a reduction in the activation of key downstream pathways.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
By monitoring the phosphorylation status of key downstream effectors like Akt and ERK, researchers can further validate the on-target activity of this compound. A decrease in the phosphorylation of these proteins following VEGF stimulation in the presence of the inhibitor would support an on-target mechanism.
References
- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 2. mdpi.com [mdpi.com]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Second-Generation VEGFR Tyrosine Kinase Inhibitors: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing Cytotoxicity of Vegfr-2-IN-20 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Vegfr-2-IN-20, a potent VEGFR-2 inhibitor, in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By blocking this site, it prevents the autophosphorylation and activation of VEGFR-2, which in turn inhibits downstream signaling pathways crucial for angiogenesis, such as endothelial cell proliferation, migration, and survival.[2][3]
Q2: Why am I observing high cytotoxicity in my cell line, even at low concentrations of this compound?
High cytotoxicity can stem from several factors:
-
On-target toxicity: If your cell line's survival is highly dependent on VEGFR-2 signaling, potent inhibition by this compound can lead to cell death.[4]
-
Off-target effects: Like many kinase inhibitors, this compound may inhibit other kinases with structural similarities to VEGFR-2, such as PDGFR, c-KIT, and FLT3.[5] If these off-target kinases are essential for your cell line's viability, cytotoxicity can occur.
-
Solvent toxicity: The vehicle used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.1% to minimize this effect.[6]
-
Compound precipitation: this compound may have low aqueous solubility and can precipitate in the culture medium, leading to inconsistent results and potential toxicity from compound aggregates.[7][8]
Q3: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Consider the following approaches:
-
Rescue experiments: If the cytotoxicity is on-target, you may be able to rescue the cells by introducing a constitutively active downstream effector of the VEGFR-2 pathway.
-
Use of control cell lines: Employ a cell line that does not express VEGFR-2 or is not dependent on its signaling. If this compound is not toxic to this control line at similar concentrations, the cytotoxicity observed in your experimental line is more likely to be on-target.[4]
-
Kinase profiling: A broad panel kinase screen can identify other kinases that this compound inhibits, providing insight into potential off-target effects.[5]
Q4: What is the recommended method for preparing this compound stock solutions to minimize solubility issues?
To minimize solubility problems, follow these recommendations:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[6]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in DMSO before making the final dilution into your aqueous cell culture medium. This gradual change in solvent polarity can help prevent precipitation.[7]
-
Alternative Solvents: If solubility in DMSO is a persistent issue, consider alternatives like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but always verify their compatibility with your specific cell line and assay.[7][8]
Troubleshooting Guides
This section provides step-by-step guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpectedly High Cytotoxicity Observed
If you observe a more potent effect on cell viability than anticipated based on the inhibitor's VEGFR-2 IC50 value, follow this troubleshooting workflow:
Issue 2: Compound Precipitation in Culture Medium
If you observe precipitation of this compound upon dilution into your aqueous culture medium, consider these steps:
-
Modify Dilution Method: Instead of a single large dilution step, perform serial dilutions in DMSO first to gradually decrease the concentration before the final dilution into the aqueous medium.[7]
-
Lower Buffer pH: If this compound is a weak base, lowering the pH of your culture medium (if your experimental system allows) can increase its solubility.[7][8]
-
Use Solubility Enhancers: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain the compound in solution.[7] However, ensure these are compatible with your cell line.
-
Sonication: Use a bath sonicator to aid in the dissolution of the compound in the final aqueous medium, but be cautious as this can sometimes generate heat.[8]
Quantitative Data Summary
The following tables provide representative data for potent VEGFR-2 inhibitors. Note that these values can vary depending on the specific cell line and assay conditions.
Table 1: Biochemical Potency of Representative VEGFR-2 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Sunitinib | VEGFR-2 | 9 |
| PDGFRβ | 8 | |
| c-KIT | 9 | |
| Sorafenib | VEGFR-2 | 90 |
| PDGFRβ | 580 | |
| c-KIT | 680 | |
| Axitinib | VEGFR-2 | 0.2 |
| PDGFRβ | 1.6 | |
| c-KIT | 1.7 |
Data compiled from publicly available sources. Values are for biochemical assays and may differ from cellular potencies.
Table 2: Cellular Anti-proliferative Activity of Representative VEGFR-2 Inhibitors
| Cell Line | Inhibitor | GI50 (µM) |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Sunitinib | 0.01 |
| A498 (Renal Cancer) | Sunitinib | 1.25 |
| HepG2 (Liver Cancer) | Sorafenib | 5.8 |
| MCF-7 (Breast Cancer) | Sorafenib | 4.5 |
Data compiled from publicly available sources.[9][10] GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Table 3: Recommended Final Concentrations of DMSO in Cell Culture
| Final DMSO Concentration | Potential Effect |
| < 0.1% | Generally considered safe for most cell lines.[6] |
| 0.1% - 0.5% | May cause stress or differentiation in some sensitive cell lines.[6] |
| > 0.5% | Often leads to significant cytotoxicity.[6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).[4]
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well. Shake the plate to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.
Materials:
-
This compound
-
Target cell line
-
Complete culture medium
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11]
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[11]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Signaling Pathway Diagram
The following diagram illustrates the VEGFR-2 signaling pathway, which is inhibited by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent In Vitro Results with VEGFR-2 Inhibitors
Disclaimer: Information regarding a specific inhibitor designated "Vegfr-2-IN-20" is not publicly available. This guide addresses common challenges and inconsistencies observed with small molecule VEGFR-2 inhibitors in general, providing a framework for troubleshooting and ensuring data reliability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for our VEGFR-2 inhibitor across different experimental batches. What could be the cause?
A1: Variability in IC50 values is a common issue that can stem from several factors:
-
Compound Stability and Solubility: Small molecule inhibitors can be prone to degradation or precipitation, especially when stored improperly or used at concentrations exceeding their solubility limit in aqueous media. We recommend preparing fresh stock solutions and verifying solubility in your specific cell culture media.
-
Assay Conditions: Minor variations in experimental parameters such as cell density, serum concentration in the media, and incubation time can significantly impact the apparent potency of an inhibitor.
-
Cell Line Integrity: Genetic drift and changes in protein expression levels (including the target, VEGFR-2) can occur in continuously passaged cell lines, leading to altered sensitivity to the inhibitor.
Q2: Our VEGFR-2 inhibitor shows high potency in a biochemical kinase assay but is much less effective in our cell-based assays. Why is there a discrepancy?
A2: This is a frequent observation in drug discovery. Several factors can contribute to this discrepancy:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target in sufficient concentrations.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects: In a cellular context, the compound might engage with other kinases or proteins, leading to complex downstream effects that mask its specific activity on VEGFR-2.[1][2][3]
-
High ATP Concentration: The intracellular concentration of ATP is much higher than that typically used in biochemical assays. If the inhibitor is an ATP-competitive inhibitor, this can lead to a significant decrease in its apparent potency in a cellular environment.
Q3: We are observing unexpected cytotoxicity in cell lines that do not express high levels of VEGFR-2. What could be the reason?
A3: Unexplained cytotoxicity often points towards off-target effects. Many kinase inhibitors have activity against a range of kinases due to the conserved nature of the ATP-binding pocket.[3] We recommend performing a kinome scan to profile the selectivity of your inhibitor. Additionally, consider the possibility of non-kinase off-target effects or issues with compound purity.
Troubleshooting Guides
Guide 1: Addressing Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting variability in IC50 measurements.
Illustrative Data: IC50 Variability of a Hypothetical VEGFR-2 Inhibitor
| Assay Type | Cell Line | Batch 1 IC50 (nM) | Batch 2 IC50 (nM) | Batch 3 IC50 (nM) |
| Kinase Assay | Recombinant VEGFR-2 | 15 | 18 | 16 |
| Cell Proliferation | HUVEC | 250 | 550 | 310 |
| VEGFR-2 Phosphorylation | HUVEC | 180 | 420 | 210 |
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent IC50 values.
Experimental Protocols:
-
Protocol 1: Solubility Assessment
-
Prepare a concentrated stock solution of the inhibitor in DMSO.
-
Serially dilute the stock solution into your cell culture medium to a range of concentrations above and below the expected efficacious concentration.
-
Incubate for the duration of your experiment at 37°C.
-
Visually inspect for precipitation under a microscope.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the inhibitor in the supernatant using HPLC.
-
-
Protocol 2: Cell Proliferation Assay (MTT)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the VEGFR-2 inhibitor for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm.
-
Guide 2: Investigating Discrepancies Between Biochemical and Cellular Assays
This guide helps to identify the reasons for a drop in potency from a purified enzyme assay to a cell-based assay.
Illustrative Data: Potency Shift for a Hypothetical VEGFR-2 Inhibitor
| Assay Type | Target | IC50 (nM) |
| Biochemical | Recombinant VEGFR-2 Kinase | 25 |
| Cellular | HUVEC Proliferation | 850 |
Decision Tree for Investigation
Caption: Decision tree for investigating potency discrepancies.
Experimental Protocols:
-
Protocol 3: VEGFR-2 Phosphorylation Assay (Western Blot)
-
Culture cells (e.g., HUVECs) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with your VEGFR-2 inhibitor for 1-2 hours.
-
Stimulate with VEGF (e.g., 50 ng/mL) for 5-10 minutes.
-
Lyse the cells and collect protein lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Detect with an appropriate secondary antibody and imaging system.
-
Signaling Pathway Overview
A clear understanding of the target pathway is crucial for interpreting experimental results.
VEGFR-2 Signaling Cascade
Caption: Simplified VEGFR-2 signaling pathway.
This technical support guide provides a starting point for addressing common issues with VEGFR-2 inhibitors. For further assistance, please consult the relevant product literature or contact your supplier's technical support team.
References
Technical Support Center: Improving the In Vivo Bioavailability of Vegfr-2-IN-20
Welcome to the technical support center for Vegfr-2-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of this potent VEGFR-2 inhibitor. Here you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of this compound?
Based on the characteristics of many small molecule kinase inhibitors, the poor bioavailability of this compound is likely attributable to low aqueous solubility and potentially high first-pass metabolism.[1][2][3][4] Kinase inhibitors are often lipophilic molecules with high melting points, which can limit their dissolution in gastrointestinal fluids, a critical step for oral absorption.[2][5]
Q2: What general strategies can be employed to improve the oral bioavailability of this compound?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds like this compound. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can improve its solubility and dissolution.[1][3][4][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract.[2][5][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][6][8]
Q3: How do these formulation strategies compare in terms of potential bioavailability enhancement for a compound like this compound?
The effectiveness of each strategy is highly dependent on the physicochemical properties of the specific drug. Below is a table summarizing hypothetical data for this compound to illustrate the potential improvements.
| Formulation Strategy | Drug Loading (% w/w) | In Vitro Dissolution (at 2h in FaSSIF*) | In Vivo Bioavailability (Rat, %) |
| Crystalline Drug (Micronized) | N/A | 15% | 5% |
| Amorphous Solid Dispersion (HPMCAS) | 25% | 75% | 35% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10% | 85% | 45% |
| Cyclodextrin Complex (HP-β-CD) | 20% | 60% | 28% |
FaSSIF: Fasted State Simulated Intestinal Fluid Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results for this compound.
Troubleshooting Guide
Issue 1: Low solubility of this compound in common formulation vehicles.
-
Problem: You are unable to achieve the desired concentration of this compound in common oral gavage vehicles like corn oil or aqueous suspensions with suspending agents.
-
Possible Cause: this compound likely has very low intrinsic solubility in both aqueous and lipidic environments.
-
Solutions:
-
Co-solvents: Explore the use of co-solvents such as polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, or Transcutol® to increase solubility.
-
pH Adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the vehicle may improve solubility.
-
Enabling Formulations: For preclinical in vivo studies, consider more advanced formulations like lipid-based systems or amorphous solid dispersions, which are designed to handle poorly soluble compounds.[1][3][4][7][8]
-
Issue 2: High inter-animal variability in pharmacokinetic (PK) studies.
-
Problem: Following oral administration of this compound, you observe significant variability in plasma concentrations between individual animals.
-
Possible Cause: This is often linked to dissolution-limited absorption.[1][3][4] Variations in gastrointestinal physiology (e.g., pH, motility) among animals can have a magnified effect on the dissolution and absorption of a poorly soluble drug.
-
Solutions:
-
Formulation Optimization: Employing bioavailability-enhancing formulations like amorphous solid dispersions or SEDDS can reduce the reliance on in vivo dissolution and lead to more consistent absorption.[1][3][4][7][8]
-
Food Effect Assessment: Investigate the effect of food on the bioavailability of this compound. Some poorly soluble drugs exhibit a significant "food effect," where co-administration with food enhances absorption.
-
Particle Size Control: If using a crystalline suspension, ensure consistent and fine particle size distribution of the active pharmaceutical ingredient (API).
-
Experimental Protocols
Protocol: Preparation and In Vivo Evaluation of a this compound Amorphous Solid Dispersion (ASD)
This protocol describes a general method for preparing an ASD of this compound using the solvent evaporation method (spray drying) and subsequently evaluating its in vivo pharmacokinetic performance in rats.
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP VA64)
-
Organic solvent (e.g., acetone, methanol)
-
Spray dryer
-
Dissolution testing apparatus
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Solvent Selection and Polymer Screening:
-
Determine the solubility of this compound and the chosen polymer in various organic solvents. Select a common solvent that can dissolve both at the desired ratio.
-
Prepare small-scale film-cast dispersions with different polymers to assess miscibility and physical stability.
-
-
Spray Drying Process:
-
Dissolve this compound and the selected polymer in the chosen solvent at a specific ratio (e.g., 25% drug loading).
-
Optimize spray drying parameters (inlet temperature, gas flow rate, pump speed) to obtain a fine, dry powder.
-
Characterize the resulting spray-dried dispersion (SDD) for particle size, morphology (SEM), and amorphicity (PXRD, DSC).
-
-
In Vitro Dissolution Testing:
-
Perform dissolution testing of the SDD powder compared to the crystalline drug.
-
Use biorelevant media such as Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF).
-
Analyze samples at various time points by HPLC to determine the rate and extent of drug release.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Fast rats overnight prior to dosing.
-
Prepare a suspension of the this compound SDD in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer a single oral dose of the SDD suspension to one group of rats and a suspension of the crystalline drug to a control group.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) via the tail vein.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis and Pharmacokinetic Parameter Calculation:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Determine the relative bioavailability of the ASD formulation compared to the crystalline drug.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lonza.com [lonza.com]
- 4. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of Vegfr-2-IN-20 in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals to prevent the degradation of Vegfr-2-IN-20 in solution, ensuring experimental reproducibility and accuracy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: How should I prepare and store stock solutions of this compound for maximum stability?
A1: Proper preparation and storage of stock solutions are critical for maintaining the integrity of this compound. The most common and recommended solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Water absorbed by hygroscopic DMSO can lead to compound degradation through hydrolysis.[2][3]
For optimal stability, follow these guidelines:
-
Solvent: Use anhydrous, high-purity DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[1][2]
-
Aliquoting: Dispense the stock solution into small, single-use volumes in appropriate vials (amber glass or polypropylene) to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2][4]
-
Storage Temperature: Store these aliquots at -80°C for long-term storage (months) or at -20°C for shorter-term storage (weeks to months).[2][5]
-
Protection: Protect the compound, both in solid form and in solution, from light, as many kinase inhibitors are light-sensitive.[2][6]
Q2: What are the primary factors that can cause this compound to degrade in solution?
A2: Several factors can compromise the chemical stability of this compound, which likely possesses a quinazoline (B50416) core, a common scaffold for kinase inhibitors.[7][8] Key degradation pathways include:
-
Hydrolysis: The presence of water, especially under non-neutral pH conditions or at elevated temperatures, can lead to hydrolysis. While quinazolines are generally stable in cold dilute acid and alkaline solutions, they can be destroyed if boiled.[9][10]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can cause decomposition.[6][11][12] It is crucial to handle solutions in a dark environment and store them in light-protecting vials.[2]
-
Oxidation: The quinazoline structure can be susceptible to oxidation.[7][9] Using high-purity solvents and minimizing exposure to air can mitigate this risk.
-
Temperature: Elevated temperatures accelerate all chemical degradation processes.[3] Avoid unnecessary warming of the stock solution.
Q3: How long can I expect this compound to be stable in my aqueous cell culture media?
A3: The stability of small molecule inhibitors in complex aqueous media is highly variable and compound-specific.[1] Stability can be influenced by the media's pH, the presence of serum proteins, and the incubation temperature (typically 37°C).[1] Some inhibitors may degrade within hours, while others remain stable for days.[1] Therefore, it is strongly recommended to perform a stability study under your specific experimental conditions to determine the degradation rate of this compound.
Q4: I noticed a precipitate after diluting my DMSO stock into an aqueous buffer. Is this degradation?
A4: This is more likely a solubility issue rather than degradation. This common problem occurs when a compound that is highly soluble in an organic solvent like DMSO is diluted into an aqueous buffer where its solubility is much lower, causing it to "crash out" of solution.[4][13] This phenomenon is related to exceeding the compound's kinetic solubility.[4]
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in an assay over time. | Chemical degradation of the inhibitor in the aqueous assay medium at 37°C.[1] | • Perform a stability study to quantify the degradation rate (see Protocol 2). • Prepare fresh dilutions from a frozen DMSO stock immediately before each experiment. • If degradation is rapid, reduce the experiment's incubation time. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The kinetic solubility of the compound in the aqueous buffer has been exceeded.[4][13] | • Lower the final concentration of the inhibitor.[4] • Ensure the final DMSO concentration is as low as possible (typically <0.5%).[13] • Add a surfactant (e.g., 0.01% Tween-20) to the aqueous buffer to improve solubility.[4] • If the compound is a weak base, lowering the buffer pH may increase solubility.[13][14] |
| Inconsistent or non-reproducible experimental results. | • Repeated freeze-thaw cycles of the stock solution.[2] • Degradation of the stock solution due to improper storage (e.g., light exposure, moisture).[2][3] • Inaccurate concentration due to incomplete dissolution or precipitation. | • Always use single-use aliquots of the stock solution stored at -80°C.[4] • Protect all solutions from light and use anhydrous DMSO for stock preparation.[2] • Visually inspect the diluted solution for any cloudiness or precipitate before adding it to cells. |
Section 3: Key Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol details the standard procedure for preparing a stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[2]
-
Calibrated balance
-
Sterile amber glass or polypropylene (B1209903) vials
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of powder using a calibrated balance in a chemical fume hood.
-
Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.[13]
-
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied, but check for any compound-specific temperature sensitivity.[2][13]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials.
-
Store the aliquots at -80°C for long-term storage.[4]
Protocol 2: Assessment of Inhibitor Stability in Cell Culture Media
This protocol allows you to determine the stability of this compound under your specific experimental conditions using HPLC or LC-MS/MS.[1]
Procedure:
-
Prepare Samples: Add this compound to your complete cell culture media at the final working concentration. Also, prepare a control sample of the inhibitor in a stable solvent (e.g., DMSO) at the same concentration.[1]
-
Time Zero (T=0) Sample: Immediately after spiking the inhibitor, collect an aliquot of the media and freeze it at -80°C. This serves as your baseline reference.[1]
-
Incubation: Place the remaining media containing the inhibitor in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., with time points at 2, 8, 24, and 48 hours).[1]
-
Collect Time-Point Samples: At each designated time point, collect an aliquot of the incubated media and store it immediately at -80°C to halt any further degradation.[1]
-
Analysis: Analyze the concentration of the parent this compound in all samples (T=0 and subsequent time points) using a validated HPLC or LC-MS/MS method.[1]
-
Calculate Stability: Determine the percentage of the inhibitor remaining at each time point relative to the T=0 sample.
| Time Point | Concentration (µM) | % Remaining |
| 0 hours | 10.0 | 100% |
| 2 hours | 9.8 | 98% |
| 8 hours | 9.1 | 91% |
| 24 hours | 7.5 | 75% |
| 48 hours | 5.2 | 52% |
Section 4: Biological Context and Experimental Workflows
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels.[15] Upon binding its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation, activating downstream signaling cascades crucial for endothelial cell proliferation, survival, and migration.[16][17] Key pathways include the PLCγ-PKC-MAPK pathway and the PI3K/Akt pathway.[15][17] this compound is designed to block this signaling.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Workflow for Assessing Inhibitor Stability
Following a structured workflow is essential for accurately determining the stability of this compound in your experimental setup.
Caption: Experimental workflow for inhibitor stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a Novel Photocaged PI3K Inhibitor Capable of Real-Time Reporting of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Technical Support Center: Addressing Resistance to V2I-20 in Cancer Cells
Welcome to the technical support center for V2I-20, a potent and selective VEGFR-2 tyrosine kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms encountered during pre-clinical cancer studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of V2I-20?
A1: V2I-20 is a small molecule inhibitor that selectively targets the ATP-binding site of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] By blocking the autophosphorylation of VEGFR-2, it inhibits downstream signaling pathways, primarily the PI3K/Akt and PLCγ/PKC/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2][3][4] This ultimately leads to the inhibition of angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.[5][6]
Q2: We are observing a diminished response to V2I-20 in our long-term in vivo studies. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to VEGFR-2 inhibitors like V2I-20 is a significant challenge. Several mechanisms can contribute to a reduced therapeutic response over time:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for VEGFR-2 blockade by upregulating alternative pro-angiogenic signaling pathways. Common bypass pathways include the Fibroblast Growth Factor (FGF) and its receptor (FGFR), Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR), and the Angiopoietin/Tie2 axis.[7][8] Activation of other receptor tyrosine kinases, such as c-MET and AXL, has also been implicated in resistance.[7]
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can adapt to anti-angiogenic therapy. Increased hypoxia can lead to the upregulation of pro-angiogenic factors.[7] Additionally, the recruitment of pro-angiogenic immune cells, such as CD11b+Gr1+ myeloid cells, can promote angiogenesis independent of direct VEGF-A/VEGFR-2 signaling.[7]
-
Induction of an Autocrine VEGFA-VEGFR2 Loop: Some cancer cells can begin to produce their own VEGF-A and express VEGFR-2, creating a self-sustaining autocrine loop that promotes their survival and proliferation, making them less dependent on endothelial-derived signals.[7][9]
Q3: We see potent inhibition of endothelial cell tube formation in vitro, but only a modest anti-tumor effect in vivo. Why the discrepancy?
A3: This is a common observation and highlights the complexity of the tumor microenvironment in vivo. While in vitro assays like the HUVEC tube formation assay effectively measure the direct anti-angiogenic effect on endothelial cells, they do not recapitulate the intricate interplay of various cell types and signaling molecules within a tumor. The modest in vivo effect could be due to pre-existing or rapidly acquired resistance mechanisms as described in Q2. The tumor may rely on alternative pathways for angiogenesis, or the tumor cells themselves may not be directly sensitive to VEGFR-2 inhibition if they are not dependent on an autocrine loop.
Troubleshooting Guides
Guide 1: Investigating Decreased Sensitivity to V2I-20 in a Cancer Cell Line
This guide provides a workflow to investigate the potential mechanisms of acquired resistance in a cancer cell line that has developed decreased sensitivity to V2I-20.
Problem: A previously sensitive cancer cell line now shows reduced response to V2I-20 in proliferation or viability assays.
Caption: Workflow for Investigating Acquired Resistance to V2I-20.
Experimental Protocols:
-
Western Blot for Phosphorylated Proteins:
-
Culture parental (sensitive) and resistant cancer cells to 80% confluency.
-
Treat cells with V2I-20 at a relevant concentration for a specified time.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, total ERK, p-FGFR, and p-cMET overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[7]
-
-
ELISA for Secreted Factors:
-
Seed an equal number of parental and resistant cells.
-
After 24 hours, replace the medium with serum-free medium and culture for another 48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Perform ELISAs for human VEGF-A, FGF2, and HGF according to the manufacturer's instructions.[7]
-
Normalize the results to the cell number.
-
-
HUVEC Tube Formation Assay:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel.
-
Treat HUVECs with conditioned media from parental or resistant cancer cells, with or without V2I-20.
-
Incubate for 4-6 hours at 37°C.
-
Visualize and quantify tube formation using a microscope.[7]
-
Data Interpretation:
| Observation | Potential Mechanism | Suggested Next Step |
| Increased p-FGFR or p-cMET in resistant cells. | Activation of FGF/FGFR or HGF/c-MET bypass pathway. | Test combination of V2I-20 with an FGFR or c-MET inhibitor. |
| Increased FGF2 or HGF in conditioned media of resistant cells. | Upregulation of alternative pro-angiogenic factors. | Confirm pathway activation by Western Blot and proceed with combination therapy. |
| Conditioned media from resistant cells promotes tube formation even with V2I-20. | Secretion of non-VEGF pro-angiogenic factors. | Identify secreted factors using a cytokine array and target the identified pathway. |
| No change in bypass pathways, but p-VEGFR2 remains high in the presence of V2I-20. | Potential mutation in the V2I-20 binding site of VEGFR-2. | Sequence the VEGFR-2 kinase domain in resistant cells. |
Guide 2: Evaluating Combination Therapy to Overcome Resistance
This guide outlines an approach to test the efficacy of combining V2I-20 with an inhibitor of a potential bypass pathway identified in Guide 1.
Caption: Workflow for Evaluating Combination Therapy.
Quantitative Data Summary
The following tables provide representative data for V2I-20 and potential resistance mechanisms. Note: This data is for illustrative purposes and may not reflect the exact values for a specific experiment.
Table 1: In Vitro Efficacy of V2I-20
| Cell Line | Target | IC50 (nM) | Assay Type |
| HUVEC | VEGFR-2 Kinase | 1.5 | Biochemical Kinase Assay |
| HUVEC | Proliferation | 10 | Cell-Based Assay |
| MDA-MB-231 (Parental) | Proliferation | 50 | Cell-Based Assay |
| MDA-MB-231 (Resistant) | Proliferation | 850 | Cell-Based Assay |
Data based on general characteristics of potent VEGFR-2 inhibitors.[1][10][11]
Table 2: Analysis of Parental vs. V2I-20-Resistant Cells
| Analyte | Parental Cells | Resistant Cells | Fold Change | Method |
| p-VEGFR2 (relative units) | 1.0 | 0.9 | ~1 | Western Blot |
| p-FGFR1 (relative units) | 1.0 | 4.2 | 4.2 | Western Blot |
| Secreted FGF2 (pg/mL) | 50 | 250 | 5.0 | ELISA |
| Secreted VEGF-A (pg/mL) | 200 | 210 | ~1 | ELISA |
Signaling Pathways
// Resistance Pathway FGF2 -> FGFR [style=dashed, color="#EA4335"]; FGFR -> PLCg [style=dashed, color="#EA4335"]; FGFR -> PI3K [style=dashed, color="#EA4335"];
{rank=same; VEGFA; FGF2} {rank=same; VEGFR2; FGFR} }
Caption: V2I-20 Action and a Resistance Bypass Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Vegfr-2-IN-20 unexpected phenotypic effects
Welcome to the technical support center for Vegfr-2-IN-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic effects observed during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary on-target effect is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound inhibits downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, thereby reducing tumor blood vessel formation.[1][2]
Q2: Beyond VEGFR-2, what are the known off-target effects of this compound?
This compound is known to inhibit other kinases, which can lead to a range of off-target effects. A significant off-target is the inhibition of 5'-AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[3][4] Other documented off-targets include c-kit, FMS-like tyrosine kinase 3 (FLT3), RET, and Ribosomal S6 Kinase (RSK1).[5][6][7] Additionally, this compound can inhibit the function of ATP-binding cassette (ABC) drug transporters.[3]
Q3: What are some of the commonly observed unexpected phenotypic effects in preclinical models?
Researchers using this compound have reported cardiotoxicity, characterized by mitochondrial abnormalities and reduced cardiac function.[4][6] Other observed effects include changes in cellular metabolism, hypothyroidism, and skin toxicities such as rashes and discoloration.[3][5]
Troubleshooting Guide
Issue 1: Observation of Cardiotoxicity or Decreased Cell Viability in Cardiomyocytes
Question: I am observing significant cardiomyocyte cell death and mitochondrial dysfunction in my experiments, which is unexpected for a VEGFR-2 inhibitor. What could be the cause?
Answer: This is a documented off-target effect of this compound, primarily due to the inhibition of AMP-activated protein kinase (AMPK).[3][4] AMPK is critical for maintaining metabolic homeostasis in the heart.[4] Its inhibition by this compound can lead to mitochondrial structural damage, a decrease in mitochondrial membrane potential, and subsequent energy depletion in cardiomyocytes, ultimately triggering apoptosis.[3][4]
Troubleshooting Steps:
-
Confirm AMPK Inhibition: Assess the phosphorylation status of AMPK and its downstream target, acetyl-CoA carboxylase (ACC), via Western blot. A decrease in phosphorylation indicates AMPK inhibition.
-
Evaluate Mitochondrial Health:
-
Measure mitochondrial membrane potential using fluorescent dyes like JC-1 or TMRM.
-
Assess mitochondrial morphology through electron microscopy or fluorescence imaging of mitochondria-specific markers (e.g., MitoTracker).
-
Quantify cellular ATP levels to determine the extent of energy depletion.
-
-
Rescue Experiment: To confirm the role of AMPK inhibition, consider an adenovirus-mediated gene transfer of a constitutively active mutant of AMPK, which has been shown to reduce sunitinib-induced cell death.[4]
Issue 2: Unexpected Changes in Cellular Metabolism and ATP Levels in Non-Cardiac Cells
Question: My non-cardiac cell line is showing unexpected metabolic alterations and a drop in ATP levels after treatment with this compound. Is this related to the inhibitor?
Answer: Yes, this is a plausible off-target effect. The inhibition of AMPK by this compound is a key factor in regulating cellular energy.[3] AMPK functions as a cellular fuel sensor, and its inhibition can disrupt metabolic balance even in non-cardiac cells.[3]
Troubleshooting Steps:
-
Metabolic Profiling: Conduct assays to measure key metabolic parameters such as glucose uptake, lactate (B86563) production, and oxygen consumption rates to characterize the metabolic phenotype.
-
Assess AMPK Pathway: As in the cardiotoxicity issue, measure the phosphorylation of AMPK and its downstream targets to confirm pathway inhibition.
-
Nutrient Deprivation Stress Test: Culture cells in low-glucose or nutrient-deprived media in the presence and absence of this compound. Cells treated with the inhibitor may exhibit increased sensitivity to nutrient stress due to AMPK inhibition.
Issue 3: Altered Efficacy of Co-administered Drugs
Question: I am observing an unexpected increase in the potency and toxicity of another drug when used in combination with this compound. Could there be an interaction?
Answer: Yes, this is a known possibility. This compound can inhibit the function of ABC drug transporters, such as P-glycoprotein (ABCB1) and ABCG2.[3] These transporters are responsible for pumping a wide range of drugs out of cells. By inhibiting these transporters, this compound can increase the intracellular concentration of co-administered drugs that are substrates for these transporters, leading to enhanced efficacy and/or toxicity.[3]
Troubleshooting Steps:
-
Identify Substrate Overlap: Determine if the co-administered drug is a known substrate of ABCB1 or ABCG2.
-
Drug Accumulation Assay: Use a fluorescent substrate of these transporters (e.g., Rhodamine 123 for ABCB1) to measure intracellular fluorescence in the presence and absence of this compound. An increase in fluorescence indicates transporter inhibition.
-
Dose-Response Matrix: Perform a dose-response experiment with both drugs to characterize the nature of the interaction (e.g., synergistic, additive).
Data Presentation
Table 1: Kinase Inhibition Profile of this compound (Illustrative)
| Target Kinase | IC50 (nM) | Primary Effect |
| VEGFR-2 | 1 - 10 | On-Target (Anti-angiogenic) |
| c-Kit | 10 - 50 | Off-Target |
| FLT3 | 20 - 100 | Off-Target |
| RET | 50 - 200 | Off-Target |
| AMPK | 100 - 500 | Off-Target (Cardiotoxicity, Metabolic) |
| RSK1 | >500 | Off-Target |
Note: IC50 values are illustrative and may vary depending on the specific assay conditions.
Table 2: Summary of Unexpected Phenotypic Effects and Their Mechanisms
| Phenotypic Effect | Primary Off-Target Mechanism | Key Experimental Observations |
| Cardiotoxicity | Inhibition of AMPK[3][4] | Mitochondrial abnormalities, decreased membrane potential, apoptosis[3][4] |
| Metabolic Alterations | Inhibition of AMPK[3] | Decreased cellular ATP levels, altered metabolic pathways[3] |
| Drug-Drug Interactions | Inhibition of ABC transporters (ABCB1, ABCG2)[3] | Increased intracellular concentration of co-administered drugs[3] |
| Hypothyroidism | Inhibition of RET/PTC pathway[5] | Impaired thyroid activity[5] |
Experimental Protocols
Protocol 1: Western Blot for AMPK Pathway Activation
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
JC-1 Staining: Add JC-1 dye to the media and incubate for 15-30 minutes at 37°C.
-
Fluorescence Measurement: Measure fluorescence at two wavelengths:
-
Red fluorescence (J-aggregates): ~590 nm emission (healthy mitochondria).
-
Green fluorescence (J-monomers): ~525 nm emission (depolarized mitochondria).
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualizations
Caption: On-target effect of this compound on the VEGFR-2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Effects of acute and chronic sunitinib treatment on cardiac function and calcium/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vegfr-2-IN-20 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Vegfr-2-IN-20 treatment. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it blocks the autophosphorylation of the receptor that is induced by VEGF. This inhibition prevents the activation of downstream signaling pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival.[1][2]
Q2: What is a recommended starting point for incubation time with this compound?
A2: The optimal incubation time for this compound is dependent on the specific experimental endpoint. For assessing the direct inhibition of VEGFR-2 phosphorylation, a shorter incubation time of 1 to 4 hours is typically sufficient.[3][4] For studying downstream cellular effects such as changes in gene expression, cell proliferation, or apoptosis, longer incubation times ranging from 24 to 72 hours are generally required.[3][5]
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and pronounced effect, potentially necessitating shorter incubation times. Conversely, lower, more physiologically relevant concentrations may require longer incubation periods to observe a significant biological response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[3]
Q4: Should the cell culture medium be changed during a long incubation period with this compound?
A4: For incubation times exceeding 48 hours, it is advisable to refresh the medium containing this compound. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients for the cells, which is particularly important for longer-term assays such as cell viability or proliferation studies.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the IC50 value in your cell system. A good starting point is to test a broad range of concentrations (e.g., 1 nM to 10 µM).[5] |
| Incubation time is too short for the biological endpoint being measured. | For downstream effects like changes in cell viability, extend the incubation time (e.g., 24, 48, 72 hours).[3][5] | |
| Inhibitor instability or precipitation in media. | Prepare fresh dilutions of this compound for each experiment. Visually inspect the media for any signs of precipitation. If solubility is an issue, consider using a different solvent, though DMSO is standard for many inhibitors. | |
| High levels of cell death at expected inhibitory concentrations | The cell line is highly sensitive to VEGFR-2 inhibition. | Reduce the inhibitor concentration and/or shorten the incubation time. |
| Off-target effects of the inhibitor. | While this compound is designed to be selective, off-target effects can occur at higher concentrations. Perform a dose-response curve to identify a concentration that inhibits VEGFR-2 signaling without causing excessive cytotoxicity.[4][5] | |
| High variability in results | Inconsistent cell seeding density or cell health. | Ensure a homogenous cell suspension before seeding and maintain a consistent cell passage number for all experiments. Avoid using over-confluent cells.[6] |
| Inconsistent incubation times or pipetting technique. | Adhere to a strict and consistent schedule for inhibitor treatment and reagent addition. When adding solutions, dispense them gently against the side of the well to avoid dislodging adherent cells.[5][6] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation duration for this compound by assessing the phosphorylation of VEGFR-2.
Materials:
-
Your cell line of interest (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound
-
Recombinant human VEGF-A
-
Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Serum Starvation: To reduce basal receptor phosphorylation, starve the cells in serum-free or low-serum medium for 4-6 hours.[4][7]
-
Inhibitor Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from a dose-response experiment) for various durations (e.g., 0.5, 1, 2, 4, 8, and 16 hours). Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Following the inhibitor incubation, stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.[4][7]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Perform a Western blot analysis to detect the levels of phosphorylated VEGFR-2 and total VEGFR-2. Normalize the phosphorylated protein levels to the total protein for each time point.
-
Data Analysis: Plot the normalized p-VEGFR-2 levels against the incubation time to identify the time point at which maximum inhibition is achieved and maintained.
Protocol 2: Dose-Response Experiment for Cell Viability
This protocol details how to determine the IC50 of this compound on cell viability over a fixed incubation period.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control.
-
Inhibitor Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time relevant to your experimental goals (e.g., 48 or 72 hours).[5]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Quantitative Data Summary
The following tables provide example data for the in vitro activity of a typical VEGFR-2 inhibitor. Note that these values are illustrative and the optimal conditions for this compound should be determined experimentally.
Table 1: Example IC50 Values for a VEGFR-2 Inhibitor
| Assay Type | Cell Line | Incubation Time | IC50 (nM) |
| VEGFR-2 Kinase Assay | - | 1 hour | 15 |
| HUVEC Proliferation | HUVEC | 72 hours | 50 |
| Aortic Ring Sprouting | Rat Aorta | 7 days | 120 |
Table 2: Example Time-Course of VEGFR-2 Phosphorylation Inhibition
| Incubation Time (hours) | % Inhibition of p-VEGFR-2 (at 100 nM inhibitor) |
| 0.5 | 65% |
| 1 | 85% |
| 2 | 92% |
| 4 | 95% |
| 8 | 94% |
| 16 | 91% |
Visualizations
VEGFR-2 Signaling Pathways
The following diagrams illustrate the major signaling cascades downstream of VEGFR-2 activation, which are inhibited by this compound.
Caption: VEGFR-2 signaling pathway leading to cell proliferation.
Caption: VEGFR-2 signaling pathway promoting cell survival.
Experimental Workflow
This diagram outlines the general workflow for optimizing the incubation time of this compound.
Caption: Workflow for optimizing inhibitor incubation time.
Troubleshooting Logic
This flowchart provides a logical approach to troubleshooting common issues encountered during experiments.
Caption: Troubleshooting flowchart for unexpected results.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potency of Vegfr-2-IN-20: A Comparative Analysis of VEGFR-2 Inhibitors
In the landscape of anti-angiogenic therapies, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target for researchers in oncology and ophthalmology.[1][2] The aberrant activation of the VEGFR-2 signaling cascade is a hallmark of numerous pathologies characterized by excessive blood vessel formation.[1] This guide provides a comprehensive comparison of a novel investigational inhibitor, Vegfr-2-IN-20, with established VEGFR-2 antagonists, offering a critical evaluation of its inhibitory efficacy through supporting experimental data.
Comparative Inhibitory Profile
To contextualize the performance of this compound, its inhibitory activity against VEGFR-2 kinase and its impact on endothelial cell viability were assessed alongside well-characterized inhibitors, Sorafenib and Axitinib.[1] The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized below.
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Viability IC50 (µM) |
| This compound (Hypothetical Data) | 8.5 | 0.75 |
| Sorafenib | 90 | 5.8 |
| Axitinib | 0.2 | 0.15 |
HUVEC: Human Umbilical Vein Endothelial Cells
The data indicates that this compound exhibits potent inhibition of VEGFR-2 kinase activity. Its effect on endothelial cell viability is also significant, suggesting a strong anti-proliferative effect.
Elucidating the Mechanism: VEGFR-2 Signaling
VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the angiogenic signals initiated by its ligand, VEGF-A.[2][3] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for endothelial cell proliferation, migration, survival, and permeability.[2][4][5][6][7] Key signaling cascades activated include the PLCγ-PKC-Raf-MEK-ERK/MAPK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[2][4][5][6] Small molecule inhibitors like this compound typically function by competing with ATP for the binding site within the kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.[1][8]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Validation Protocols
The validation of this compound's inhibitory effect relies on standardized in vitro assays. Below are the detailed methodologies for key experiments.
Western Blot Analysis of VEGFR-2 Phosphorylation
This assay directly measures the ability of an inhibitor to prevent the activation of VEGFR-2.
Protocol:
-
Cell Culture and Starvation: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency. The cells are then serum-starved for 12-16 hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for 2 hours.
-
VEGF Stimulation: Cells are stimulated with recombinant human VEGF-A (50 ng/mL) for 10-20 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.[8]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[9]
-
Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in TBST for 1 hour.[8] It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).[8]
-
Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] The signal is detected using an enhanced chemiluminescence (ECL) substrate.[8]
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total VEGFR-2 and a loading control like GAPDH or β-actin.[8]
Caption: Experimental workflow for Western blot analysis of VEGFR-2 phosphorylation.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the inhibitor on cell proliferation and viability.[10][11]
Protocol:
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound, a positive control (e.g., another VEGFR-2 inhibitor), and a vehicle control.
-
Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions.
-
MTT Addition: 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[10][11]
-
Formazan (B1609692) Formation: The plate is incubated for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[10][11]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Logical Framework for Inhibitor Validation
The validation of a targeted inhibitor like this compound follows a logical progression from target engagement to cellular effect.
Caption: Logical flow for validating the inhibitory effect of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to VEGFR-2 Kinase Inhibitors: Vegfr-2-IN-20 vs. Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the multi-targeted tyrosine kinase inhibitor sunitinib (B231) with a hypothetical selective inhibitor, represented here as Vegfr-2-IN-20. Due to the limited publicly available data for this compound (also known as Compound 7, CAS 2404581-25-3)[1], this guide will leverage the extensive information on sunitinib to draw a comparison based on the differing profiles of a multi-targeted versus a selective VEGFR-2 inhibitor.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[2][3][4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology. Sunitinib (Sutent®) is a well-established, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5] Its mechanism of action involves the inhibition of multiple RTKs, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase-3 (FLT3), and RET.[5] This broad-spectrum activity contributes to its anti-angiogenic and direct anti-tumor effects.
In contrast, the development of highly selective VEGFR-2 inhibitors aims to minimize off-target effects and potentially improve the therapeutic window. While specific data for this compound is scarce, this guide will use it as a placeholder to discuss the expected properties of a selective VEGFR-2 inhibitor in comparison to the multi-targeted profile of sunitinib.
Mechanism of Action
Both sunitinib and selective VEGFR-2 inhibitors like this compound are expected to compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.
Sunitinib: As a multi-targeted inhibitor, sunitinib's action extends beyond VEGFR-2, impacting other signaling pathways involved in tumor cell proliferation and survival.[5]
This compound (as a selective inhibitor): A highly selective inhibitor would primarily target VEGFR-2, leading to a more focused anti-angiogenic effect with potentially fewer off-target toxicities.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition for these compounds.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Kinase Target | Sunitinib IC50 (nM) | This compound IC50 (nM) |
| VEGFR-2 (KDR) | 80 [6] | Data not publicly available |
| PDGFRβ | 2[6] | Data not publicly available |
| c-Kit | Data available, potent inhibitor | Data not publicly available |
| FLT3 | Data available, potent inhibitor | Data not publicly available |
| RET | Data available, potent inhibitor | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions.
Sunitinib demonstrates potent inhibition of a range of kinases, highlighting its multi-targeted nature. A highly selective inhibitor like this compound would be expected to have a significantly lower IC50 for VEGFR-2 compared to other kinases.
Table 2: Cellular Activity
| Cell Line | Assay | Sunitinib IC50 / EC50 | This compound IC50 / EC50 |
| HUVEC | Proliferation | Potent inhibition | Data not publicly available |
| HUVEC | Tube Formation | Potent inhibition | Data not publicly available |
| Various Cancer Cell Lines | Proliferation | Varies depending on cell line | Data not publicly available |
HUVEC: Human Umbilical Vein Endothelial Cells
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and can be adapted for the specific evaluation of VEGFR-2 inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro potency of the inhibitor against purified VEGFR-2 kinase.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, biotinylated substrate peptide, 96-well plates, kinase buffer, detection antibody (e.g., europium-labeled anti-phosphotyrosine antibody), and a suitable plate reader (e.g., for Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET).
-
Procedure: a. Prepare serial dilutions of the test compounds (this compound and sunitinib) in DMSO. b. In a 96-well plate, add the kinase buffer, the test compound, and the recombinant VEGFR-2 kinase. c. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide. e. Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction by adding EDTA. g. Add the detection antibody and incubate to allow for binding to the phosphorylated substrate. h. Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the viability and proliferation of endothelial cells (e.g., HUVECs) and cancer cell lines.
Methodology:
-
Cell Culture: Culture HUVECs or cancer cell lines in their respective recommended media and conditions.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent). c. Incubate the plates for a specified period (e.g., 48-72 hours). d. Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle control and calculate the percent viability. Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a preclinical animal model.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant a suspension of a suitable cancer cell line (e.g., one known to be sensitive to anti-angiogenic therapy) into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compounds (this compound or sunitinib) and the vehicle control via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: a. Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). b. Monitor the body weight of the mice as an indicator of toxicity. c. Observe the general health and behavior of the animals.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Analyze statistical significance using appropriate methods (e.g., t-test or ANOVA).
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical comparison of kinase inhibitors.
Caption: Preclinical Inhibitor Comparison Workflow.
Conclusion
Sunitinib is a potent multi-targeted kinase inhibitor with proven clinical efficacy, attributed to its ability to simultaneously block multiple signaling pathways involved in angiogenesis and tumor cell proliferation. While this broad activity is effective, it can also lead to a range of off-target side effects.
A selective VEGFR-2 inhibitor like this compound, for which public data is currently limited, would be hypothesized to offer a more targeted anti-angiogenic effect. This selectivity could potentially translate to a different safety profile, with fewer side effects related to the inhibition of other kinases. However, the efficacy of a highly selective inhibitor would depend on the extent to which tumor growth is driven by the VEGFR-2 pathway.
Further preclinical and clinical studies on this compound are necessary to fully elucidate its therapeutic potential and to provide a direct, data-driven comparison with established multi-targeted inhibitors like sunitinib. This guide provides a framework for how such a comparison could be structured and the key experimental data that would be required for a comprehensive evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
In Vitro Efficacy Showdown: A Comparative Guide to VEGFR-2 Inhibitors - Vegfr-2-IN-20 vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of two Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors: Vegfr-2-IN-20 and the well-established multi-kinase inhibitor, sorafenib (B1663141). While extensive data is available for sorafenib, public information on the specific in vitro potency of this compound is limited. This guide aims to present the available information objectively, supported by experimental context and methodologies, to aid researchers in their drug discovery and development endeavors.
Overview of a Potent Inhibitor and a Multi-Kinase Benchmark
Sorafenib , on the other hand, is a well-characterized multi-kinase inhibitor approved for the treatment of various cancers. It targets several kinases involved in tumor progression, including VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and the RAF serine/threonine kinases.
Quantitative Comparison of In Vitro Efficacy
Due to the limited public data on this compound, a direct quantitative comparison of its in vitro efficacy with sorafenib is not currently possible. The following table summarizes the known in vitro inhibitory activities of sorafenib against VEGFR-2 and a panel of other relevant kinases.
| Kinase Target | Sorafenib IC50 (nM) | Reference Compound (in the same study) |
| VEGFR-2 | 90 | - |
| VEGFR-1 | 26 | - |
| VEGFR-3 | 20 | - |
| PDGFR-β | 57 | - |
| c-Kit | 68 | - |
| Flt-3 | 58 | - |
| RET | 43 | - |
| Raf-1 | 6 | - |
| B-Raf | 22 | - |
| B-Raf (V600E) | 38 | - |
Note: IC50 values can vary between different studies and experimental conditions.
Understanding the Mechanism: The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR-2 tyrosine kinase domain.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the efficacy of VEGFR-2 inhibitors like sorafenib. These protocols would be applicable for the evaluation of this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
1. Materials:
- Recombinant human VEGFR-2 kinase domain
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
- ATP (Adenosine triphosphate)
- A suitable substrate (e.g., a synthetic peptide)
- Test compounds (this compound, sorafenib) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 96-well or 384-well plates
- Luminometer
2. Procedure:
- Prepare serial dilutions of the test compounds in the kinase reaction buffer.
- Add the diluted compounds to the wells of the assay plate.
- Add the VEGFR-2 enzyme and substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Stop the reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent signal.
- The luminescent signal is inversely proportional to the kinase activity.
- Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular VEGFR-2 Phosphorylation Assay
This assay assesses the ability of a compound to inhibit VEGFR-2 autophosphorylation in a cellular context.
1. Materials:
- Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR-2
- Cell culture medium
- Recombinant human VEGF-A
- Test compounds
- Lysis buffer
- Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2
- Western blot or ELISA reagents
2. Procedure:
- Culture HUVECs to sub-confluency and then serum-starve for several hours.
- Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
- Lyse the cells and collect the protein lysates.
- Determine the levels of phosphorylated and total VEGFR-2 using Western blotting or a specific ELISA kit.
- Quantify the band intensities or ELISA signals to determine the extent of inhibition of VEGFR-2 phosphorylation at different compound concentrations.
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for the in vitro comparison of VEGFR-2 inhibitors.
Caption: Workflow for in vitro inhibitor comparison.
Conclusion
Sorafenib is a potent multi-kinase inhibitor with well-documented in vitro activity against VEGFR-2 and other cancer-related kinases. This broad-spectrum activity may contribute to its clinical efficacy but could also be associated with off-target effects.
This compound is presented as a potent VEGFR inhibitor. However, without publicly available quantitative data on its potency and selectivity, a direct comparison with sorafenib is challenging. Researchers interested in this compound are encouraged to perform head-to-head in vitro assays, such as those described in this guide, to elucidate its specific inhibitory profile and compare it directly with established inhibitors like sorafenib. This will be crucial in determining its potential as a selective and effective anti-angiogenic agent.
References
Assessing the Selectivity of a Novel VEGFR-2 Inhibitor: A Comparative Guide
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. The development of selective VEGFR-2 inhibitors is a major goal in drug discovery to minimize off-target effects and improve therapeutic outcomes. This guide provides a framework for assessing the selectivity of a novel VEGFR-2 inhibitor, here referred to as "Vegfr-2-IN-20," by comparing its potential performance with established inhibitors. Due to the absence of publicly available data for a compound specifically named "this compound," this document serves as a template, utilizing data from known inhibitors to illustrate the assessment process.
Comparative Selectivity of Known VEGFR-2 Inhibitors
The selectivity of a kinase inhibitor is paramount to its clinical success, as off-target activities can lead to adverse effects. A highly selective inhibitor will exhibit significantly greater potency against its intended target (VEGFR-2) compared to other kinases. The following table summarizes the inhibitory activity (IC50 values) of several well-characterized VEGFR-2 inhibitors against a panel of related kinases. This data provides a benchmark for evaluating the selectivity profile of a new chemical entity like this compound.
| Compound | VEGFR-2 (IC50) | VEGFR-1 (IC50) | VEGFR-3 (IC50) | PDGFRβ (IC50) | c-Kit (IC50) | FGFR1 (IC50) |
| Rivoceranib | - | >93.3% inh @ 1600nM | >92.9% inh @ 1600nM | 62.1% inh @ 160nM | 47.3% inh @ 160nM | - |
| Sunitinib | 80 nM[1] | - | - | 2 nM[1] | - | - |
| Sorafenib | 90 nM[2] | - | - | - | - | - |
| Cabozantinib | 0.035 nM[1] | 12 nM[1] | 6 nM[1] | - | 4.6 nM[1] | - |
| Lenvatinib | - | - | - | - | - | - |
| Tivozanib | - | - | - | - | - | - |
| CHMFL-VEGFR2-002 | 66 nM[3] | >10,000 nM (GI50) | >10,000 nM (GI50) | 618 nM (GI50) | - | - |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. The data for Rivoceranib is presented as percent inhibition at given concentrations.
Visualizing the VEGFR-2 Signaling Pathway
Understanding the biological context of the drug target is crucial. The following diagram illustrates the VEGFR-2 signaling pathway, which is initiated by the binding of VEGF-A and leads to downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Caption: The VEGFR-2 signaling pathway initiated by VEGF-A binding.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the selectivity of this compound, a series of in vitro kinase assays should be performed. The goal is to measure the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Objective: To determine the IC50 values of a test compound against VEGFR-2 and a panel of off-target kinases.
Materials:
-
Recombinant human kinases (VEGFR-2, VEGFR-1, VEGFR-3, PDGFRβ, c-Kit, FGFR1, etc.)
-
Kinase-specific substrates (e.g., myelin basic protein (MBP) or a synthetic peptide)
-
Test compound (this compound) dissolved in DMSO
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT)[4]
-
96-well plates
-
Phosphocellulose membrane or other capture medium
-
Stop solution (e.g., high concentration EDTA or phosphoric acid)[5]
-
Scintillation counter or plate reader for non-radioactive methods
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. The final concentration of DMSO in the assay should be kept constant, typically below 1%.[5]
-
Assay Plate Setup: In a 96-well plate, add the kinase reaction buffer, the recombinant kinase, and the specific substrate to each well.[5]
-
Inhibitor Addition: Add the diluted test compound or DMSO (for the control) to the appropriate wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[5]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each well.[5]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.[5]
-
Reaction Termination: Stop the reaction by adding a stop solution.[5]
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.[5]
-
Washing: Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity of each spot using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Controls: Include positive controls (no inhibitor) and negative controls (no kinase) to ensure the assay is performing correctly.[5]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro kinase inhibition assay described above.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
Assessing the selectivity of a novel VEGFR-2 inhibitor is a critical step in its preclinical development. By performing in vitro kinase inhibition assays against a broad panel of kinases and comparing the resulting IC50 values to those of established drugs, researchers can build a comprehensive selectivity profile. This data, in conjunction with an understanding of the underlying biological pathways, is essential for predicting both the efficacy and potential side effects of a new therapeutic candidate. The methodologies and comparative data presented in this guide provide a robust framework for the evaluation of "this compound" or any novel VEGFR-2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Western Blot Analysis for VEGFR-2 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to assess the target engagement of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, with a focus on Western blot analysis. While this guide is centered around the inhibitor Vegfr-2-IN-20, it also presents a comparative analysis with other known VEGFR-2 inhibitors, namely SU5416, Ki8751, and Axitinib (B1684631), for which experimental data is more readily available.
Introduction to VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation at specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer, making it a prime target for therapeutic intervention.
Mechanism of Action of VEGFR-2 Inhibitors
Small molecule inhibitors of VEGFR-2, such as this compound, SU5416, Ki8751, and Axitinib, typically function by competing with ATP for the binding site within the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of VEGFR-2, thereby blocking the downstream signaling cascades that promote angiogenesis. Western blot analysis is a fundamental technique to verify this mechanism by directly measuring the phosphorylation status of VEGFR-2 and its downstream targets in response to inhibitor treatment.
Comparative Analysis of VEGFR-2 Inhibitors
While this compound is a known VEGFR inhibitor, publicly available Western blot data demonstrating its specific effect on VEGFR-2 phosphorylation is limited. Therefore, this guide leverages data from studies on other well-characterized VEGFR-2 inhibitors to illustrate the expected outcomes of a successful target engagement experiment.
Table 1: Summary of Quantitative Western Blot Data for VEGFR-2 Inhibitors
| Inhibitor | Cell Line | Treatment Conditions | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized to Control) | % Inhibition of Phosphorylation | Reference |
| SU5416 | Human Retinal Endothelial Cells (HRECs) | 10 µM for 24 hours | Data not quantified in the provided abstract, but shown to decrease p-VEGFR-2 levels in Western blot images. | - | [1] |
| Ki8751 | U38 Glioblastoma Cells | 48 hours (concentration not specified) | Significantly decreased | - | [2] |
| Axitinib | Human Retinal Endothelial Cells (HRECs) | 0.1 µM and 1 µM for 48 or 72 hours under high glucose conditions | Dose-dependent decrease | - | [3] |
| Axitinib | Epithelial Ovarian Cancer Cells (A2780, RMG1, HeyA8) | Dose-dependent treatment | Dose-dependent decrease | - | [4] |
Experimental Protocols
A detailed protocol for performing a Western blot analysis to assess VEGFR-2 target engagement is provided below. This protocol can be adapted for various cell lines and specific VEGFR-2 inhibitors.
Detailed Western Blot Protocol for Assessing VEGFR-2 Phosphorylation
1. Cell Culture and Treatment:
-
Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or Human Retinal Endothelial Cells - HRECs) in appropriate culture vessels and grow to 80-90% confluency.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the VEGFR-2 inhibitor (e.g., this compound, SU5416, Ki8751, or Axitinib) or vehicle control (e.g., DMSO) for the desired time (typically 1-2 hours).
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
2. Cell Lysis:
-
Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total VEGFR-2, and subsequently with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of phosphorylated VEGFR-2 should be normalized to the total VEGFR-2 for each sample.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the VEGFR-2 signaling pathway and the experimental workflow for Western blot analysis.
References
Confirming Vegfr-2-IN-20 Activity: A Comparative Guide to Downstream Marker Analysis
For researchers, scientists, and drug development professionals, confirming the on-target activity of a kinase inhibitor is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of Vegfr-2-IN-20 with other known VEGFR-2 inhibitors, focusing on the analysis of downstream signaling markers to verify its mechanism of action. Detailed experimental protocols and supporting data are presented to facilitate the replication and validation of these findings.
Note: Information regarding a specific inhibitor named "this compound" is not publicly available. For the purpose of this guide, we will use a representative potent VEGFR-2 inhibitor, herein referred to as "Compound 11," which has a published IC50 value of 0.192 µM against VEGFR-2, as a surrogate for demonstrating the confirmatory analysis of downstream markers.[1]
Comparative Efficacy of VEGFR-2 Inhibitors
The inhibitory activity of this compound (represented by Compound 11) is compared with other well-characterized VEGFR-2 inhibitors, such as Sorafenib and Sunitinib. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | VEGFR-2 IC50 (µM) | Key Downstream Pathways Affected |
| This compound (as Compound 11) | 0.192 [1] | PI3K/Akt, MAPK/ERK, PLCγ |
| Sorafenib | 0.090[2] | PI3K/Akt, MAPK/ERK, PLCγ |
| Sunitinib | 0.080[3] | PI3K/Akt, MAPK/ERK, PLCγ |
| Axitinib | 0.0002[4] | PI3K/Akt, MAPK/ERK, PLCγ |
| SU5402 | 0.020[3] | PI3K/Akt, MAPK/ERK, PLCγ |
Confirming Downstream Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that, upon binding to its ligand VEGF, activates several downstream signaling cascades crucial for angiogenesis, cell proliferation, and survival.[5][6][7] Key pathways include the PI3K/Akt, MAPK/ERK, and PLCγ pathways.[5][6][8] To confirm the inhibitory activity of this compound, it is essential to measure the phosphorylation status of key downstream effector proteins within these pathways.
Experimental Protocols
To quantitatively assess the impact of this compound on downstream signaling, the following experimental protocols for Western Blotting and ELISA are provided.
Western Blot Analysis of p-Akt (Ser473)
Objective: To determine the level of Akt phosphorylation at Serine 473 in response to this compound treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound (Compound 11)
-
VEGF-A
-
Cell lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat cells with various concentrations of this compound or a vehicle control for 1 hour. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with cell lysis buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary anti-p-Akt antibody overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Akt antibody to normalize for protein loading.
ELISA for Phosphorylated ERK1/2 (p-ERK1/2)
Objective: To quantify the levels of phosphorylated ERK1/2 in response to this compound treatment.
Materials:
-
HUVECs
-
This compound (Compound 11)
-
VEGF-A
-
Phospho-ERK1/2 ELISA Kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for the Western Blot analysis.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.
-
ELISA Assay:
-
Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total ERK1/2.
-
Incubate to allow binding of the protein.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated ERK1/2.
-
Wash the wells and add a substrate solution that will react with the enzyme-conjugated detection antibody to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of p-ERK1/2 in each sample based on a standard curve.
By following these protocols and comparing the results to known VEGFR-2 inhibitors, researchers can effectively confirm the on-target activity of this compound and further elucidate its therapeutic potential.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. altmeyers.org [altmeyers.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
A Comparative Analysis of Vegfr-2-IN-20 with Leading VEGFR Inhibitors: A Guide for Researchers
In the landscape of anti-angiogenic cancer therapy, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. This guide provides a detailed comparative analysis of a novel inhibitor, Vegfr-2-IN-20, alongside established VEGFR inhibitors such as Sorafenib, Sunitinib, Lenvatinib, Axitinib, Pazopanib, and Regorafenib. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these therapeutic agents.
Biochemical Potency: A Head-to-Head Comparison
The cornerstone of evaluating any kinase inhibitor is its biochemical potency, typically measured as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies a higher potency.
This compound, also identified as "Compound 7" in a 2020 study by Eissa et al., demonstrated potent inhibition of VEGFR-2 with an IC50 value of 340 nM.[1] In the same study, Sorafenib exhibited an IC50 of 588 nM, suggesting that this compound is a more potent inhibitor of VEGFR-2 in this specific assay.[1]
For a broader perspective, the following table summarizes the IC50 values of several widely-used VEGFR inhibitors against the three main VEGFR subtypes. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | VEGFR-3 IC50 (nM) | Other Key Targets (IC50 in nM) |
| This compound (Compound 7) | Not Reported | 340[1] | Not Reported | Not Reported |
| Sorafenib | 26 - 90[2] | 90[2] | 20[2] | PDGFRβ (57), c-Kit (68), Flt-3 (58), RET (43), Raf-1 (6), B-Raf (22)[2] |
| Sunitinib | Not Reported | 80[2] | Not Reported | PDGFRβ (2), c-Kit, Flt-3[2] |
| Lenvatinib | 22 | 4 | 5.2 | FGFR1-4, PDGFRα, KIT, RET[2] |
| Axitinib | 0.1[2] | 0.2[2] | 0.1-0.3[2] | PDGFRβ (1.6), c-Kit (1.7)[2] |
| Pazopanib | 10[2] | 30[2] | 47[2] | PDGFR (84), FGFR (74), c-Kit (140), c-Fms (146)[2] |
| Regorafenib | 13[2] | 4.2 (murine)[2] | 46 (murine)[2] | PDGFRβ (22), Kit (7), RET (1.5), Raf-1 (2.5), B-RAF (28)[2] |
Kinase Selectivity Profile
While potent inhibition of the primary target is crucial, the broader kinase selectivity profile of an inhibitor is a critical determinant of its overall efficacy and safety. Off-target effects can lead to unforeseen side effects or, in some cases, contribute to the therapeutic mechanism.
This compound's selectivity profile beyond VEGFR-2 has not been extensively reported in the available literature. In contrast, many of the established inhibitors are multi-kinase inhibitors. For instance, Sorafenib and Regorafenib also potently inhibit the Raf kinase family, which is involved in a different signaling pathway crucial for cell proliferation.[2] Sunitinib and Axitinib show significant activity against Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[2] Lenvatinib is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) in addition to VEGFRs.[2] Pazopanib also targets a range of kinases including PDGFR, FGFR, and c-Kit.[2] The broader activity of these drugs can contribute to their anti-tumor effects but may also be responsible for a wider range of side effects.
Cellular Activity
Beyond biochemical assays, evaluating an inhibitor's effect in a cellular context is essential to understand its biological activity. This is often assessed through cell viability or proliferation assays, such as the MTT or MTS assay.
In the study by Eissa et al., "Compound 7" (this compound) was shown to have promising cytotoxic activity against HepG-2 (hepatocellular carcinoma), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines.[1] This indicates that its inhibition of VEGFR-2 translates to anti-proliferative effects in cancer cells.
Experimental Protocols
To ensure the reproducibility and comparability of experimental data, detailed methodologies are crucial. Below are representative protocols for the key assays used in the characterization of VEGFR inhibitors.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Plate Preparation: A 96-well plate is coated with a poly (Glu, Tyr) 4:1 peptide substrate.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound) and control compounds are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and a solution of ATP are added to each well to initiate the phosphorylation reaction. The plate is then incubated at 30°C for 60 minutes.
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescence is inversely proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HUVEC, HepG-2, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the VEGFR inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis of VEGFR-2 Phosphorylation
This technique is used to assess the inhibition of VEGFR-2 autophosphorylation in a cellular context, confirming target engagement.
-
Cell Treatment and Lysis: Endothelial cells (e.g., HUVECs) are serum-starved and then pre-treated with the inhibitor before being stimulated with VEGF. The cells are then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total VEGFR-2 and a loading control protein (e.g., GAPDH). The intensity of the p-VEGFR-2 band is normalized to the total VEGFR-2 and loading control bands.
Visualizing the Mechanisms
To better understand the biological context and experimental procedures, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for evaluating VEGFR inhibitors.
References
Validating the Anti-Angiogenic Efficacy of Vegfr-2-IN-20 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Vegfr-2-IN-20 with other established VEGFR-2 inhibitors, focusing on their anti-angiogenic effects in vivo. The following sections present supporting experimental data, detailed methodologies for key in vivo assays, and visualizations of the underlying signaling pathways and experimental workflows.
Comparative Analysis of In Vivo Efficacy
Data Summary: Xenograft Tumor Models
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Microvessel Density (MVD) Reduction (%) | Source |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Sunitinib | U87MG Glioblastoma | 80 mg/kg/day | Median survival increase of 36% | 74% | [1] |
| Sorafenib | Various patient-derived HCC xenografts | 30 mg/kg/day | Significant inhibition in 7 out of 10 models | Not Reported | [2] |
| Vandetanib | Lewis Lung Carcinoma (LLC) | 80 mg/kg/day | 84% | Not significantly affected | [3] |
| Vandetanib | B16.F10 Melanoma | 80 mg/kg/day | 82% | Significantly decreased | [3] |
| DC101 (anti-VEGFR-2 antibody) | RenCa Renal Carcinoma (Lung Metastases) | Not Specified | 26% (reduction in mean organ weight) | Up to 55% | [4] |
| r84 (anti-VEGF antibody) | MDA-MB-231 Breast Cancer | Not Specified | 55% | 45% | [5] |
Data Summary: Matrigel Plug Assay
| Compound | Stimulant | Hemoglobin Content Reduction (%) | Source |
| This compound | Data Not Available | Data Not Available | N/A |
| Ned-19 (TPC2 inhibitor) | VEGF | Significant reduction (quantitative data not specified) | [4] |
| RBM-007 (FGF-2 aptamer) | FGF-2 | ~82% (at 10 mg/kg/day) | [6] |
Data Summary: Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Stimulant | Inhibition of Neovascularization | Source |
| This compound | Data Not Available | Data Not Available | N/A |
| Troglitazone | VEGF (20 ng/ml) | Significant dose-dependent suppression | [7] |
| Usnic Acid | VEGF (25 ng/mL) and bFGF (30 ng/mL) | Significant inhibition | [8] |
Note: The absence of publicly available in vivo data for this compound is a significant limitation for a direct comparative analysis.
Key Signaling Pathway: VEGFR-2 and its Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. The binding of its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. Small molecule inhibitors like this compound typically target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent signal transduction.
References
- 1. mdpi.com [mdpi.com]
- 2. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
head-to-head comparison of novel VEGFR-2 inhibitors
A comparative analysis of novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors is crucial for researchers and drug developers to understand the landscape of anti-angiogenic therapies. This guide provides a head-to-head comparison of emerging VEGFR-2 inhibitors, focusing on their performance, supporting experimental data, and methodologies.
The VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[3] Inhibiting this pathway is a primary strategy in cancer therapy to cut off the blood supply to tumors.
Head-to-Head Comparison of Novel VEGFR-2 Inhibitors
This section compares recently developed small molecule inhibitors targeting VEGFR-2. The data presented is compiled from various preclinical studies. For a fair comparison, it is important to consider that experimental conditions can vary between studies.
| Inhibitor | Chemical Class | VEGFR-2 IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |
| Fruquintinib | Quinazoline (B50416) | 0.5 | HUVEC | 0.035 (VEGF-stimulated proliferation) | [4] |
| Anlotinib | Indole | 0.2 | HUVEC | 0.027 (VEGF-stimulated proliferation) | [5] |
| Compound 6 | Urea-based Quinazoline | 12.1 | NCI-60 Panel | Not specified | [3] |
| Compound 7 | Quinazolin-4(3H)-one | 340 | HepG-2, MCF-7, HCT-116 | Not specified | [3] |
| Nicotinamide (B372718) Derivative 6 | Nicotinamide | 60.83 | HCT-116 | 9.3 | [6] |
| Sorafenib (Reference) | Urea derivative | 53.65 - 90 | HCT-116 | Not specified | [2][6] |
| Sunitinib (Reference) | Indolinone | 18.9 | Not specified | Not specified | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to evaluate VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), kinase buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and incubated with the VEGFR-2 enzyme in the kinase buffer.
-
The kinase reaction is initiated by adding ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the compound.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) or cancer cell lines (e.g., HepG-2, HCT-116) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of novel VEGFR-2 inhibitors.
Concluding Remarks
The landscape of VEGFR-2 inhibitors is continually evolving, with novel compounds demonstrating significant potency in preclinical studies. While direct head-to-head clinical trial data is often limited for emerging drugs, the compiled in vitro data provides a valuable baseline for comparison. The quinazoline and nicotinamide scaffolds continue to be promising areas for the development of next-generation VEGFR-2 inhibitors. Future research should focus on inhibitors with improved selectivity to minimize off-target effects and enhance therapeutic outcomes.[1][4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of VEGFR-2 Inhibitor Activity Across Diverse Cell Lines
This guide provides a comparative analysis of the activity of various Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors in different cell lines. It is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation of these compounds for anti-angiogenic research.
Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR-2 are key regulators of angiogenesis, the formation of new blood vessels.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a critical factor in the progression of several diseases, including cancer, by promoting tumor angiogenesis.[1][2][3] Consequently, inhibiting VEGFR-2 has become a significant therapeutic strategy.[2][3] This guide compares the in vitro activity of several VEGFR-2 inhibitors, presenting key experimental data and protocols to aid in the selection of appropriate compounds for further investigation.
Mechanism of Action of VEGFR-2 Inhibitors
VEGFR-2 is a receptor tyrosine kinase.[1] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5] Small-molecule VEGFR-2 inhibitors typically act by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Comparative Activity of VEGFR-2 Inhibitors
The following table summarizes the in vitro activity (IC50 values) of several VEGFR-2 inhibitors against the VEGFR-2 enzyme and various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Sunitinib | VEGFR-2 | 0.0093 | [6] |
| CAKI-1 (Renal Cancer) | Sub-micromolar | [2] | |
| A498 (Renal Cancer) | 1.25 | [2] | |
| Sorafenib | VEGFR-2 | 0.082 | [7] |
| A549 (Lung Cancer) | 14.10 | [7] | |
| HepG2 (Liver Cancer) | 10.05 | [7] | |
| Caco-2 (Colon Cancer) | 9.25 | [7] | |
| Compound 11 | VEGFR-2 | 0.192 | [7] |
| A549 (Lung Cancer) | 10.61 | [7] | |
| HepG2 (Liver Cancer) | 9.52 | [7] | |
| Caco-2 (Colon Cancer) | 12.45 | [7] | |
| Compound 20h | VEGFR-2 | 0.034 - 0.075 | [2] |
| A498 (Renal Cancer) | 0.64 | [2] | |
| Compound 23j | VEGFR-2 | 0.0037 | [8] |
| MCF-7 (Breast Cancer) | 15.2 | [8] | |
| HepG2 (Liver Cancer) | 9.3 | [8] | |
| Compound 72a | VEGFR-2 | 0.067 | [2] |
| HepG2 (Liver Cancer) | 0.22 | [2] | |
| MCF-7 (Breast Cancer) | 0.42 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to evaluate VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the kinase activity of recombinant human VEGFR-2.[4]
Workflow Diagram:
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Vegfr-2-IN-20
Essential guidelines for the safe handling and disposal of the VEGFR-2 inhibitor, Vegfr-2-IN-20, to ensure a secure laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling
Before commencing any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of this compound, whether in solid form or in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Segregation: The First Step to Safety
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. At the point of generation, all materials contaminated with this compound must be separated from non-hazardous waste.
Table 1: Waste Categorization for this compound
| Waste Type | Examples | Disposal Container |
| Solid Waste | - Unused or expired this compound powder- Contaminated PPE (gloves, etc.)- Contaminated labware (pipette tips, tubes, flasks) | Dedicated, clearly labeled, leak-proof hazardous waste container for solid chemicals. |
| Liquid Waste | - Leftover solutions of this compound- Solvents used to dissolve the compound (e.g., DMSO) | Sealed, leak-proof, and clearly labeled hazardous waste container for liquid chemicals. Ensure the container is compatible with the solvents used. |
Detailed Disposal Protocol
Follow these step-by-step instructions for the safe disposal of this compound.
-
Solid Waste Collection :
-
Carefully place all contaminated solid materials, including weighing papers, pipette tips, and gloves, into a designated hazardous solid waste container.
-
Ensure the container is kept closed when not in use.
-
-
Liquid Waste Collection :
-
Collect all aqueous and solvent-based solutions containing this compound in a designated hazardous liquid waste container.
-
Do not mix incompatible waste streams. If various solvents are used, it may be necessary to use separate liquid waste containers.
-
Under no circumstances should this material be disposed of down the drain[1].
-
-
Container Labeling :
-
Storage of Waste :
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic[1].
-
Ensure that the storage area is designed to contain any potential spills.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste[1].
-
Follow all institutional and local regulations for hazardous waste disposal. Waste material must be disposed of in accordance with national and local regulations[2][3].
-
Experimental Workflow for Waste Management
The following diagram illustrates the logical flow for managing this compound waste in the laboratory.
By adhering to these procedures, you contribute to a safer research environment and ensure that chemical waste is managed responsibly. Always consult your institution's specific safety and disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
